molecular formula C10H10N2O2 B046784 Ethyl Imidazo[1,2-a]pyridine-3-carboxylate CAS No. 123531-52-2

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B046784
CAS No.: 123531-52-2
M. Wt: 190.2 g/mol
InChI Key: YHUJITROXZCZNW-UHFFFAOYSA-N
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Description

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate for the construction of a wide array of biologically active molecules. Its core structure, the imidazopyridine ring, is a key pharmacophore known to interact with various enzymatic targets, facilitating the development of potential therapeutic agents. Primary research applications include its use as a precursor in the synthesis of small molecule inhibitors, particularly for kinases, as well as ligands for GABA(A) receptors, showcasing its utility in neuroscience and oncology research. The reactivity of the ester moiety allows for straightforward hydrolysis to the carboxylic acid or transformation into amides, enabling rapid diversification and structure-activity relationship (SAR) studies. The electron-deficient nature of the fused aromatic system makes it an excellent participant in cross-coupling reactions, further expanding its synthetic utility. Researchers value this compound for its role in developing novel compounds with potential anti-cancer, anti-infective, anxiolytic, and agrochemical properties, making it an indispensable building block in high-throughput synthesis and lead optimization campaigns.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJITROXZCZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559314
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-52-2
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties.[1][2] Consequently, the development of efficient synthetic routes to functionalized imidazo[1,2-a]pyridines, such as Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, is of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and comparative data for the synthesis of this key intermediate.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into several effective strategies, including one-pot multi-component reactions, microwave-assisted organic synthesis (MAOS), and catalyst-free methods. These approaches offer various advantages in terms of reaction efficiency, simplicity, and environmental impact.

One-Pot, Two-Step Synthesis

A prevalent and efficient method for the synthesis of this compound involves a one-pot, two-step procedure. This approach typically begins with the reaction of a 2-aminopyridine derivative with an activating agent, followed by cyclization with an appropriate three-carbon building block. A common pathway involves the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes condensation with ethyl bromoacetate to yield the desired product.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times.[4][5] The synthesis of this compound and its derivatives can be efficiently achieved through the microwave-assisted condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates.[4] This method offers a rapid and convenient route to the target molecule.

Catalyst-Free Synthesis

In the pursuit of greener and more sustainable chemical processes, catalyst-free synthetic methods have gained considerable attention.[6][7] The synthesis of imidazo[1,2-a]pyridines can be accomplished without the need for a metal catalyst, often under mild reaction conditions. These methods contribute to a reduction in chemical waste and simplify purification processes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound based on established methodologies.

Protocol 1: One-Pot, Two-Step Synthesis from 2-Aminopyridine and Ethyl Bromoacetate[3]

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of 2-aminopyridine (1.0 mmol) and DMF-DMA (2.0 equiv) in DMF (2 mL) is stirred at 65 °C for 2 hours.

  • Sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are then added sequentially to the reaction mixture.

  • The mixture is stirred at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Microwave-Assisted Synthesis from 2-Aminopyridines and Ethyl 2-chloroacetoacetate[4][8]

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-4-picoline)

  • Ethyl 2-chloroacetoacetate

  • Ethanol or Dimethoxyethane (DME)

Procedure:

  • A mixture of the 2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) is prepared in a suitable solvent such as ethanol or DME.

  • The reaction vessel is placed in a microwave reactor and heated to 120 °C for 20-30 minutes.[4]

  • Alternatively, the reaction can be performed under conventional heating by refluxing for an extended period (e.g., 48 hours in DME).[8]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography, to yield the desired this compound derivative.

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches to provide a clear comparison of their efficiencies.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of this compound [3]

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1NaHCO3DMF18583
2NaHCO3DMF1.57581
3NaHCO3DMF19579
4NaHCO3EtOH3 (reflux)-63
5NaHCO3Dioxane1.58565
6Na2CO3DMF28570
7K2CO3DMF18565
8NaOHDMF18547
9C5H5NDMF78539
10Et3NDMF58546

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in this guide.

Synthesis_Workflow cluster_one_pot One-Pot, Two-Step Synthesis A 2-Aminopyridine C Intermediate A->C 65°C, 2h B DMF-DMA B->C E This compound C->E 85°C, 1h D Ethyl Bromoacetate NaHCO3, DMF D->E

Caption: Workflow for the one-pot, two-step synthesis.

Microwave_Synthesis cluster_microwave Microwave-Assisted Synthesis F 2-Aminopyridine H Microwave Irradiation (120°C, 20-30 min) F->H G Ethyl 2-chloroacetoacetate G->H I This compound H->I

Caption: Workflow for the microwave-assisted synthesis.

Reaction_Mechanism cluster_mechanism Plausible Reaction Mechanism R1 2-Aminopyridine I1 N,N-dimethyl-N'-(pyridin-2-yl)formimidamide R1->I1 + R2 DMF-DMA R2->I1 I2 Pyridinium Intermediate I1->I2 + R3 Ethyl Bromoacetate R3->I2 P This compound I2->P Intramolecular Cyclization

References

An In-depth Technical Guide to the Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a prevalent and efficient protocol for the synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitubercular, anticancer, and antiviral activities.[1][2] this compound serves as a crucial building block for the elaboration of more complex molecules, particularly N-substituted carboxamides which have shown promise as potent therapeutic agents.[2][3] This guide details a reliable and efficient one-pot, two-step synthetic protocol.

Synthetic Protocol: One-Pot, Two-Step Synthesis

A widely adopted and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines, including the target compound, is a convenient one-pot, two-step procedure.[4][5] This approach involves the initial formation of an N-vinyl intermediate from 2-aminopyridine, which then undergoes cyclization upon reaction with an appropriate electrophile.

Reaction Scheme

The overall reaction scheme is as follows:

Reaction_Scheme 2-Aminopyridine 2-Aminopyridine Intermediate N-(1-dimethylaminovinyl)pyridin-2-amine (Intermediate) 2-Aminopyridine->Intermediate + DMF-DMA (Step 1) DMFDMA DMF-DMA Product This compound Intermediate->Product + Ethyl Bromoacetate + NaHCO₃ (Step 2) Ethyl_Bromoacetate Ethyl Bromoacetate Base NaHCO₃

Caption: Overall reaction scheme for the one-pot synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[4]

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Intermediate Formation

    • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in DMF (2 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 mmol).

    • Stir the solution at 65 °C for 2 hours.

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add sodium bicarbonate (NaHCO₃) (1.5 mmol).

    • Subsequently, add ethyl bromoacetate (1.3 mmol).

    • Increase the temperature and stir the mixture at 85 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data associated with this synthetic protocol.

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)
2-Aminopyridine94.1110.094 g-
DMF-DMA119.1620.24 g-
Ethyl Bromoacetate167.001.30.217 g-
Sodium Bicarbonate84.011.50.126 g-
This compound190.19--Moderate to High

Note: Specific yield percentages can vary and should be determined experimentally.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Work-up and Purification A Dissolve 2-aminopyridine in DMF B Add DMF-DMA A->B C Stir at 65°C for 2h B->C D Add NaHCO₃ C->D E Add Ethyl Bromoacetate D->E F Stir at 85°C E->F G Monitor by TLC F->G H Cool to RT and add Water G->H I Extract with EtOAc H->I J Wash with Water and Brine I->J K Dry over Na₂SO₄ J->K L Concentrate K->L M Column Chromatography L->M Final Product Final Product M->Final Product

References

A Technical Guide to the One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, making the development of efficient and practical synthetic routes to this nucleus a key focus for chemical and pharmaceutical research. This technical guide provides an in-depth overview of contemporary one-pot methodologies for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate, a versatile intermediate for drug discovery.

Introduction

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and improving overall efficiency. For the synthesis of this compound, several one-pot or two-step, one-pot strategies have been developed. These methods typically involve the condensation of a substituted 2-aminopyridine with a three-carbon synthon that ultimately forms the imidazole ring with the desired carboxylate functionality at the C-3 position. This guide details three prominent one-pot synthetic strategies, providing comprehensive experimental protocols, comparative data, and mechanistic insights.

Synthetic Methodologies

Three primary one-pot or two-step, one-pot methodologies for the synthesis of this compound are presented below. Each method offers distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.

Method 1: Two-Step, One-Pot Synthesis via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This convenient two-step, one-pot method involves the initial reaction of a 2-aminopyridine with DMF-DMA to form an N,N-dimethyl-N'-(pyridin-2-yl)formimidamide intermediate. This is followed by the addition of ethyl bromoacetate, which undergoes condensation and cyclization to afford the target compound.[1]

Experimental Protocol:

  • A solution of 2-aminopyridine (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (2.0 mmol) in 2 mL of DMF is stirred at 65°C for 2 hours.

  • Sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are then sequentially added to the reaction mixture.

  • The mixture is stirred at 85°C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.[1]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate DMF, 65°C, 2h DMF-DMA DMF-DMA DMF-DMA->Intermediate Product This compound Intermediate->Product DMF, 85°C Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Product NaHCO3 NaHCO3 NaHCO3->Product Workup Workup Product->Workup Water, EtOAc Extraction Purification Purification Workup->Purification Column Chromatography

Caption: Proposed mechanism for the reaction with ethyl bromopyruvate.

Method 3: One-Pot Halogenation and Cyclization of Ethyl 3-Oxopentanoate

This method provides access to 2-ethyl-substituted imidazo[1,2-a]pyridine-3-carboxylates. It involves the in-situ bromination of ethyl 3-oxopentanoate with N-bromosuccinimide (NBS) followed by cyclization with a 2-aminopyridine in a one-pot fashion.

[2]Experimental Protocol:

  • A solution of N-bromosuccinimide (3.46 mmol, 1.2 equiv) in water (5 mL) is heated to 80°C.

  • Ethyl 3-oxopentanoate (3.03 mmol, 1.05 equiv) is added via syringe, and the mixture is stirred for 30 minutes.

  • The respective 2-aminopyridine (2.89 mmol, 1.0 equiv) is then added, and stirring is continued for 30-60 minutes at 80°C.

  • The reaction is quenched by the addition of a saturated sodium carbonate solution.

  • The aqueous mixture is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by flash column chromatography.

[2]***

Experimental Workflow for Method 3

G Start Heat_NBS Heat NBS in H2O to 80°C Start->Heat_NBS Add_Ester Add Ethyl 3-Oxopentanoate Heat_NBS->Add_Ester Stir_30min Stir for 30 min Add_Ester->Stir_30min Add_Aminopyridine Add 2-Aminopyridine Stir_30min->Add_Aminopyridine Stir_30-60min Stir for 30-60 min Add_Aminopyridine->Stir_30-60min Quench Quench with Na2CO3 Stir_30-60min->Quench Extract Extract with EtOAc Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Purify->End

Caption: Step-by-step workflow for the one-pot halogenation-cyclization.

Quantitative Data Summary

The following tables summarize the quantitative data for the different one-pot synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Comparison of One-Pot Synthetic Methods for this compound and Derivatives

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1 2-Aminopyridine, DMF-DMA, Ethyl bromoacetateDMF65 then 85>2Moderate to High
2 2-Aminopyridine, Ethyl bromopyruvate, NaHCO₃EthanolRefluxVaries~65
3 2-Aminopyridine, Ethyl 3-oxopentanoate, NBSWater801-1.515-30

Note: Yields are highly dependent on the specific substrates used.

Conclusion

The one-pot synthesis of this compound can be achieved through several efficient methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired substitution patterns on the imidazo[1,2-a]pyridine core, and the desired scale of the reaction. The two-step, one-pot method using DMF-DMA and ethyl bromoacetate offers a convenient and practical approach. T[1]he direct condensation with ethyl bromopyruvate is a classic and straightforward method. F[3][4]or the synthesis of 2-ethyl substituted analogues, the one-pot halogenation and cyclization of ethyl 3-oxopentanoate presents a viable, albeit lower-yielding, option. T[2]hese methodologies provide valuable tools for researchers and scientists in the field of drug development to access a diverse range of imidazo[1,2-a]pyridine derivatives for further investigation.

References

Physical and chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its prevalence in a wide array of biologically active molecules.[1][2] Derivatives of the imidazo[1,2-a]pyridine core have demonstrated a broad spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role as a key intermediate in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its application in research and synthesis. The compound is typically a white solid at room temperature.[6]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[7][8]
Molecular Weight 190.20 g/mol [7]
Appearance White solid[6]
Melting Point 50–51 °C[6]
CAS Number 123531-52-2[9]
Solubility Soluble in organic solvents like Ethyl Acetate (EtOAc), Chloroform (CHCl₃), and Dimethylformamide (DMF).[6][10]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the typical chemical shifts (δ) in CDCl₃ are:

    • 1.45 ppm (triplet, 3H, CH₃ of ethyl group)

    • 4.48 ppm (quartet, 2H, CH₂ of ethyl group)

    • 7.00 - 9.20 ppm (multiplets, 5H, aromatic protons of the imidazopyridine ring) [6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio of the molecule. The expected value for the protonated molecule [M+H]⁺ would be approximately 191.08.

Chemical Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyridine core is versatile, with numerous established protocols. A prevalent and efficient method for synthesizing the 3-carboxylate derivative is through a one-pot, two-step reaction involving a substituted 2-aminopyridine.[6]

The general synthetic approach involves the initial reaction of a 2-aminopyridine with an activating agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an α-halo ester, such as ethyl bromoacetate.[6] This catalyst-free method is advantageous due to its mild reaction conditions and the high availability of starting materials.[11][12]

The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution. The C3 position is particularly reactive, allowing for various functionalizations, including alkylation and acylation, which are key steps in diversifying the core structure for drug discovery applications.[5][13][14]

Experimental Protocols

One-Pot Synthesis of this compound [6]

This protocol details a convenient two-step, one-pot synthesis.

Materials:

  • 2-aminopyridine (1 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2 mmol)

  • Dimethylformamide (DMF) (2 mL)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol)

  • Ethyl bromoacetate (1.3 mmol)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-aminopyridine (1 mmol) and DMF-DMA (2 mmol) in 2 mL of DMF is stirred at 65 °C for 2 hours.

  • After the initial reaction, sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially to the mixture.

  • The reaction mixture is then stirred at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography (using an ethyl acetate/hexane eluent system) to afford the pure this compound.

Biological Activity and Drug Development Potential

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][4] While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding carboxamides, have shown potent biological activity.

Notably, this scaffold is a cornerstone in the development of new antitubercular agents.[3][15][16] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to create a library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides.[15] Many of these derivatives exhibit potent activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis.[3][16]

The structure-activity relationship (SAR) studies indicate that modifications at the 3-position are crucial for potency. The nature of the substituent on the amide nitrogen significantly influences the antitubercular activity, demonstrating the importance of this compound as a versatile starting material for generating chemical diversity.[15]

References

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" status due to its presence in numerous biologically active compounds. This guide focuses on a key derivative, Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, providing a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutics.

1. Compound Identification and Properties

This compound is a versatile building block in organic synthesis. Its core structure, the imidazo[1,2-a]pyridine ring system, is found in several marketed drugs, highlighting its therapeutic potential.[1][2]

PropertyValueReference
CAS Number 123531-52-2[3][4]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3][4]
Appearance Light yellow to yellow solid
Purity Typically ≥97%[3]
Storage Room temperature[3]

2. Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies. A common and straightforward method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Experimental Protocol: Two-Step, One-Pot Synthesis of this compound

This protocol outlines a convenient synthesis from 2-aminopyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with ethyl bromoacetate.[5]

Step 1: Formation of the Intermediate

  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (2 mL), add DMF-DMA (2.0 equiv.).

  • Stir the mixture at 65 °C for 2 hours.

Step 2: Cyclization

  • To the reaction mixture from Step 1, add ethyl bromoacetate (1.2 equiv.) and sodium bicarbonate (NaHCO₃) (1.5 equiv.).

  • Heat the mixture to 85 °C and stir for 1 hour.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

A visual representation of a general synthetic workflow is provided below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 2_Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction 2_Aminopyridine->Reaction_Vessel Alpha_Halocarbonyl α-Halocarbonyl (e.g., Ethyl Bromoacetate) Alpha_Halocarbonyl->Reaction_Vessel Solvent_Base Solvent (e.g., DMF) Base (e.g., NaHCO₃) Solvent_Base->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product

General Synthetic Workflow for Imidazo[1,2-a]pyridines.

3. Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for the development of potent therapeutic agents. The ester functionality at the 3-position is readily converted to amides, leading to libraries of compounds with diverse biological activities.

3.1. Antitubercular Agents

A significant area of research has been the development of imidazo[1,2-a]pyridine-3-carboxamides as potent antitubercular agents. These compounds have shown excellent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[6][7][8][9]

Compound ClassActivity Range (MIC)Target Organism/Cell LineReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides0.07 - 2.2 µMMDR-TB strains[6][7]
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamidesLow nanomolar MIC valuesM. tuberculosis H37Rv[8]

The mechanism of action for some of these antitubercular derivatives involves the inhibition of QcrB, a component of the electron transport chain, which is crucial for cellular respiration and energy production in Mycobacterium tuberculosis.[7]

Below is a simplified representation of the electron transport chain in M. tuberculosis and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

G NADH_Dehydrogenase NADH Dehydrogenase (Complex I) QcrB QcrB (Part of Complex III) NADH_Dehydrogenase->QcrB e⁻ Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate_Dehydrogenase->QcrB e⁻ Cytochrome_c_Oxidase Cytochrome c Oxidase (Complex IV) QcrB->Cytochrome_c_Oxidase e⁻ ATP_Synthase ATP Synthase Cytochrome_c_Oxidase->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->QcrB

Inhibition of M. tuberculosis Electron Transport Chain.

3.2. Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of anticancer agents.[10] Derivatives have been synthesized as covalent inhibitors of KRAS G12C, a mutated protein found in several types of cancer.[10]

This compound is a cornerstone molecule in the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the versatility of its chemical modification make it an invaluable tool for medicinal chemists. The development of potent antitubercular and anticancer agents from this scaffold underscores the importance of the imidazo[1,2-a]pyridine core in addressing critical unmet medical needs. Future research in this area is poised to yield even more promising drug candidates for a range of diseases.

References

Technical Guide: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical properties, a detailed synthesis protocol, and its established biological significance.

Core Chemical Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic system. The positioning of the ethyl carboxylate group at the 3-position influences its electronic properties and reactivity. While specific data for the 3-carboxylate isomer is consolidated from congeners, the fundamental properties are consistent across isomers with the same molecular formula.

Table 1: Physicochemical Properties of Ethyl Imidazo[1,2-a]pyridine-carboxylate Isomers

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3][4]
Molecular Weight ~190.20 g/mol [1][2][3][4]
Form Solid[1][5]
Assay Purity Typically ≥97%[1][5]
Melting Point (for 2-carboxylate isomer) 83-87 °C[5]

Synthesis Protocol

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry, typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The following is a representative protocol for a related isomer, Ethyl Imidazo[1,2-a]pyridine-2-carboxylate, which can be adapted for the synthesis of the 3-carboxylate target.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate [6]

Step 1: N-Alkylation

  • Dissolve 2-aminopyridine (3.0 g, 31.9 mmol) in 65 mL of tetrahydrofuran (THF) under magnetic stirring.

  • Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol) to the solution. The formation of a solid precipitate will be observed.

  • Heat the non-homogeneous mixture to reflux and maintain stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the solid product by filtration.

Step 2: Cyclization

  • Dissolve the solid obtained from Step 1 in 65 mL of ethanol.

  • Heat the solution to reflux and stir for 16 hours.

  • Cool the reaction mixture in an ice bath to promote crystallization.

  • Collect the crystallized product by filtration and wash with 30 mL of diisopropyl ether.

  • Dry the final product in a vacuum desiccator to yield Ethyl Imidazo[1,2-a]pyridine-2-carboxylate as a white powder.

Characterization:

  • LC-MS: m/z = 191 (MH+)

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H).

Synthesis Workflow

The logical flow of the synthesis protocol can be visualized as a two-step process involving N-alkylation followed by an intramolecular cyclization.

G Start Start Materials: 2-Aminopyridine Ethyl 3-bromopyruvate Step1 Step 1: N-Alkylation (THF, Reflux, 4h) Start->Step1 Reactants Intermediate Intermediate: Alkylated Pyridinium Salt (Solid Precipitate) Step1->Intermediate Forms Step2 Step 2: Intramolecular Cyclization (Ethanol, Reflux, 16h) Intermediate->Step2 Processed in Purification Purification: Crystallization & Filtration Step2->Purification Yields crude product for Product Final Product: Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Purification->Product Results in

Caption: General synthesis workflow for Ethyl Imidazo[1,2-a]pyridine carboxylates.

Biological and Medicinal Significance

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Derivatives are explored for their potential as antimicrobial and anti-inflammatory agents[4]. The specific biological role of the ethyl ester at the 3-position would be a subject of further investigation, but the parent structure is a versatile starting point for developing new therapeutic agents[4]. This compound and its analogs are key building blocks in medicinal chemistry for creating more complex molecules with potential bioactivity.

References

Spectroscopic Profile of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
9.31d6.81HH-5
8.31s-1HH-2
7.74d8.81HH-8
7.42t8.41HH-7
7.05t6.81HH-6
4.42q7.22H-OCH₂CH₃
1.43t7.23H-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
180.58C=O
148.35C-3a
141.42C-5
127.59C-7
127.39C-8a
117.79C-8
115.77C-2
114.14C-6
60.38-OCH₂CH₃
14.41-OCH₂CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

IonCalculated m/zFound m/z
[M+H]⁺191.0815191.0811

Technique: ESI (Electrospray Ionization)

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis

This compound can be synthesized via a convenient two-step, one-pot method. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a cyclization reaction with ethyl bromoacetate in the presence of a base such as sodium bicarbonate in a solvent like DMF, heated to approximately 85°C.[1] The crude product is then purified using silica gel column chromatography.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Visualized Workflows and Structures

To further elucidate the experimental and structural aspects, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 2-Aminopyridine + DMF-DMA Intermediate Intermediate Formation Reactants->Intermediate Step 1 Cyclization Cyclization with Ethyl Bromoacetate Intermediate->Cyclization Step 2 Purification Column Chromatography Cyclization->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (HRMS-ESI) Product->MS IR IR Spectroscopy Product->IR

General workflow for the synthesis and spectroscopic analysis.

Chemical_Structure cluster_structure This compound cluster_labels Key Structural Features mol ImidazoPyridine Imidazo[1,2-a]pyridine Core Ester Ethyl Carboxylate Group at C3

References

The Latent Therapeutic Promise of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key intermediate, and its more therapeutically advanced carboxamide derivatives. While the ethyl ester itself demonstrates modest biological activity, its synthetic accessibility makes it a crucial starting point for the development of potent antitubercular, anticancer, and anti-inflammatory agents. This document provides a comprehensive overview of the synthesis, quantitative biological data, detailed experimental protocols, and the key signaling pathways modulated by this class of compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Imidazo[1,2-a]pyridine Core

The fused bicyclic 5-6 heterocyclic ring system of imidazo[1,2-a]pyridine is recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.[1] Marketed drugs such as zolpidem (sedative) and alpidem (anxiolytic) feature this core structure.[1] this compound serves as a fundamental building block for a variety of more complex and potent molecules. Although its own therapeutic potential appears limited, with derivatives like ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate showing only weak antitubercular activity, its true value lies in its role as a precursor to highly active carboxamide analogues.[2]

Synthesis of this compound

The synthesis of the this compound core is a well-established process, typically achieved through the condensation of a 2-aminopyridine derivative with an ethyl α-haloacetoacetate.

General Synthetic Workflow

The following diagram illustrates a common synthetic route from a substituted 2-aminopyridine to the more biologically active imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the central role of the ethyl ester intermediate.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling 2-Aminopyridine 2-Aminopyridine Ethyl_Imidazopyridine This compound 2-Aminopyridine->Ethyl_Imidazopyridine Base, Solvent Reflux Ethyl_alpha_haloacetoacetate Ethyl α-haloacetoacetate Ethyl_alpha_haloacetoacetate->Ethyl_Imidazopyridine Imidazopyridine_acid Imidazo[1,2-a]pyridine-3-carboxylic acid Ethyl_Imidazopyridine->Imidazopyridine_acid LiOH, EtOH/H2O Carboxamide_derivative Imidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine_acid->Carboxamide_derivative EDCI, HOBt Amine (R-NH2) Amine Amine Amine->Carboxamide_derivative

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamides.

Detailed Experimental Protocol: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from the synthesis of related compounds.[3]

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Base (e.g., Sodium Bicarbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of 2-amino-4-methylpyridine in DMF, add ethyl 2-chloroacetoacetate and a suitable base.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Therapeutic Potential: Quantitative Data

While this compound itself has limited documented therapeutic efficacy, its derivatives, particularly the carboxamides, have demonstrated significant potential in various disease areas.

Antitubercular Activity

The primary therapeutic application explored for this scaffold is in the treatment of tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.

CompoundTarget Strain(s)MIC (μM)Reference
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateM. tuberculosis H37Rv~65[2]

Table 1: Antitubercular Activity of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

The weak activity of the ethyl ester contrasts sharply with that of its carboxamide derivatives, highlighting the importance of the carboxamide moiety for potent antitubercular effects.

Compound Class/ExampleTarget Strain(s)MIC Range (μM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating M. tuberculosis0.4 - 1.9 (MIC90)[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR M. tuberculosis0.07 - 2.2 (MIC90)[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR M. tuberculosis0.07 - 0.14 (MIC90)[4]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive M. tuberculosis0.069 - 0.174 (MIC90)[4]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.

Compound Example(s)Cell Line(s)IC50 (μM)Reference
IP-5 and IP-6HCC1937 (Breast Cancer)45 and 47.7[5][6]
IP-7HCC1937 (Breast Cancer)79.6[5][6]
Compound 12HT-29 (Colon Cancer)4.15[7]
Compound 14B16F10 (Melanoma)21.75[7]

Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Experimental Protocols for Biological Evaluation

In Vitro Antituberculosis Screening: Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow Diagram:

G start Start prep_bacteria Prepare M. tuberculosis H37Rv culture start->prep_bacteria prep_plate Prepare 96-well plate with serially diluted compounds prep_bacteria->prep_plate inoculate Inoculate plate with M. tuberculosis suspension prep_plate->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_reagents Add Alamar Blue and incubate for 24h incubate->add_reagents read_plate Read fluorescence or colorimetric change add_reagents->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Preparation of Bacterial Suspension: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute to the desired final concentration.

  • Plate Preparation: Serially dilute the test compounds in a 96-well microplate using appropriate culture medium. Include positive (e.g., rifampicin) and negative (vehicle control) controls.

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue and add it to each well. Re-incubate the plates for 24 hours.

  • Reading and MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.[8] Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Signaling Pathways and Mechanism of Action

Several studies have elucidated the mechanisms by which imidazo[1,2-a]pyridine derivatives exert their anticancer and anti-inflammatory effects, primarily through the modulation of key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10] Its overactivation is a common feature in many cancers.[10] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[11]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation.[12] Imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[12][13]

G cluster_0 STAT3 Pathway cluster_1 NF-κB Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 translocates to Gene_Expression_STAT3 Gene Expression (e.g., Bcl-2) Nucleus_STAT3->Gene_Expression_STAT3 LPS LPS/Cytokine Receptor_NFkB Receptor LPS->Receptor_NFkB IKK IKK Receptor_NFkB->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits pIkappaB p-IκB IkappaB->pIkappaB Nucleus_NFkB Nucleus NFkappaB->Nucleus_NFkB translocates to Proteasome Proteasome pIkappaB->Proteasome targeted for degradation Gene_Expression_NFkB Gene Expression (e.g., iNOS, COX-2) Nucleus_NFkB->Gene_Expression_NFkB Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 inhibits Imidazopyridine->NFkappaB inhibits translocation

Caption: Modulation of STAT3 and NF-κB signaling by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound, while possessing weak intrinsic biological activity, stands as a pivotal precursor in the synthesis of a diverse and potent class of imidazo[1,2-a]pyridine-3-carboxamide derivatives. These derivatives have demonstrated significant promise as antitubercular and anticancer agents, with well-defined mechanisms of action involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB. The data and protocols presented in this guide offer a solid foundation for further research and development of this versatile scaffold, with the aim of translating its therapeutic potential into novel clinical candidates. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles.

References

A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides an in-depth review of prominent and contemporary methods for the synthesis of this important bicyclic system, with a focus on providing actionable experimental details and comparative data for researchers in the field.

Core Synthesis Methodologies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern transition-metal-catalyzed cross-coupling and C-H functionalization strategies. This guide will focus on three widely employed and representative methods: the Ortoleva-King Reaction, the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, and a Copper-Catalyzed Three-Component A³ Coupling Reaction.

Ortoleva-King Reaction

The Ortoleva-King reaction is a classical and reliable method for the synthesis of 2-substituted imidazo[1,2-a]pyridines. The reaction proceeds via the initial formation of an N-phenacylpyridinium salt from a 2-aminopyridine and an α-haloketone, which then undergoes intramolecular cyclization upon treatment with a base. A one-pot variation involves the in-situ generation of the α-haloketone.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (2.3 equivalents) and acetophenone (1.0 equivalent) is heated neat at 110 °C. To this mixture, iodine (1.2 equivalents) is added portion-wise over a period of 15 minutes. The reaction mixture is stirred at 110 °C for 4 hours. After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added, and the mixture is heated to 100 °C for 1 hour. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. Purification by recrystallization or column chromatography yields 2-phenylimidazo[1,2-a]pyridine.[1]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This acid-catalyzed reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity in the products.

Detailed Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine

To a solution of benzaldehyde (1.0 equivalent, 0.25 mmol) in methanol (0.5 mL) in a 2.0 mL vial is added 2-aminopyridine (1.0 equivalent, 0.25 mmol), tert-butyl isocyanide (1.0 equivalent, 0.25 mmol), and p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 equivalents, 0.025 mmol).[2] The reaction mixture is stirred at room temperature for 6 hours.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.[2]

Copper-Catalyzed Three-Component (A³) Coupling Reaction

Transition-metal catalysis has emerged as a highly efficient tool for the synthesis of polysubstituted imidazo[1,2-a]pyridines. The copper-catalyzed A³ (alkyne, aldehyde, amine) coupling reaction is a notable example, allowing for the facile construction of the imidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and a terminal alkyne in a one-pot fashion.

Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

An efficient three-component one-pot cascade of 2-aminopyridines with sulfonyl azides and terminal ynones is reported, providing a variety of polysubstituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields.[3][4][5] The reaction proceeds through a CuAAC/ring-cleavage process and forms a highly active intermediate α-acyl-N-sulfonyl ketenimine with base free.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their reaction conditions and efficiencies.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneI₂, NaOHNeat (Step 1), Water (Step 2)110 (Step 1), 100 (Step 2)4 (Step 1), 1 (Step 2)40-60
Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine, Aldehyde, Isocyanidep-Toluenesulfonic acidMethanolRoom Temperature6up to 99
Copper-Catalyzed A³ Coupling 2-Aminopyridine, Sulfonyl azide, Terminal ynoneCopper(I) saltToluene80-1208-24Moderate to Excellent

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for the key synthesis methods described.

Ortoleva_King_Reaction_Workflow cluster_step1 Step 1: N-Phenacylpyridinium Salt Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_workup Work-up and Purification start1 Start reactants1 Mix 2-Aminopyridine and Acetophenone start1->reactants1 heat1 Heat to 110°C reactants1->heat1 add_iodine Add Iodine heat1->add_iodine stir1 Stir for 4h at 110°C add_iodine->stir1 cool1 Cool to RT stir1->cool1 add_base Add aq. NaOH cool1->add_base heat2 Heat to 100°C add_base->heat2 stir2 Stir for 1h heat2->stir2 cool2 Cool stir2->cool2 precipitate Precipitate Forms cool2->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry purify Purify dry->purify end End Product purify->end

Caption: Experimental workflow for the Ortoleva-King synthesis of imidazo[1,2-a]pyridines.

GBB_Reaction_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification start Start prepare_solution Prepare Aldehyde solution in Methanol start->prepare_solution add_reactants Add 2-Aminopyridine, Isocyanide, and PTSA prepare_solution->add_reactants stir Stir at RT for 6h add_reactants->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete purify Column Chromatography remove_solvent->purify end End Product purify->end

Caption: Experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

A3_Coupling_Workflow cluster_reaction One-Pot Three-Component Reaction cluster_workup Work-up and Purification start Start mix_reactants Mix 2-Aminopyridine, Aldehyde, Alkyne, and Copper Catalyst start->mix_reactants heat Heat in Toluene mix_reactants->heat stir Stir for 8-24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: Experimental workflow for the Copper-Catalyzed A³ Coupling reaction.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, consisting of a fused imidazole and pyridine ring, is a key pharmacophore in numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a wide array of diseases, including cancer, inflammatory disorders, infectious diseases, and central nervous system ailments. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, including its biological activities supported by quantitative data, detailed experimental protocols for synthesis and evaluation, and a visual representation of its interaction with key signaling pathways.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and signaling pathways.

CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference
15a HCT116PI3K/mTOR dual inhibitor0.01[1]
HT-29PI3K/mTOR dual inhibitor0.02[1]
Compound 6 A375 (Melanoma)AKT/mTOR pathway inhibitor9.7[2]
WM115 (Melanoma)AKT/mTOR pathway inhibitor12.3[2]
HeLa (Cervical)AKT/mTOR pathway inhibitor15.1[2]
IP-5 HCC1937 (Breast)PI3K/Akt pathway inhibitor45[3]
IP-6 HCC1937 (Breast)PI3K/Akt pathway inhibitor47.7[3]
W-1184 AGS (Gastric)STAT3 inhibitor0.39[4]
MGC-803 (Gastric)STAT3 inhibitor0.9[4]
Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory effects by modulating key inflammatory mediators and pathways.

CompoundTarget EnzymeIC50 (µM)Reference
4a COX-12.72[5]
COX-21.89[5]
4b COX-13.94[5]
COX-22.39[5]
3c COX-2<20[6]
3f COX-29.2[6]
3h COX-2<20[6]
Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential in combating viral infections, with some derivatives showing promising activity against various viruses.

CompoundVirusEC50 (µM)Reference
A4 Influenza A (PR8)2.75[7]
Influenza A (H1N1)3.19[7]
Influenza A (H3N2)5.38[7]
Influenza B (Yamagata)2.99[7]
Compound 4 Human Cytomegalovirus (HCMV)-[8]
Compound 15 Human Cytomegalovirus (HCMV)-[8]
Compound 21 Human Cytomegalovirus (HCMV)-[8]

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives exert their therapeutic effects by modulating critical cellular signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[1][9] These compounds typically bind to the ATP-binding site of PI3K and mTOR, thereby blocking their kinase activity and downstream signaling.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: Imidazo[1,2-a]pyridines as dual PI3K/mTOR inhibitors.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[10] Interestingly, studies suggest that these compounds can act downstream in the pathway, independent of GSK-3β activity, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[10][11]

Wnt_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex BetaCatenin β-catenin Complex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->TCF_LEF

Caption: Downstream inhibition of Wnt/β-catenin signaling.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways.[12][13] Some compounds have been found to suppress the phosphorylation of STAT3, preventing its dimerization and nuclear translocation.[14][15] Others have been shown to inhibit NF-κB activity, potentially by docking into the p50 subunit, and increase the expression of its inhibitor, IκBα.[12][13]

STAT3_NFkB_Pathway cluster_nuc Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus TargetGenes Target Gene Expression (iNOS, COX-2, Bcl-2) Dimer->TargetGenes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus NFkB->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Inhibit Phosphorylation Imidazopyridine->NFkB Inhibit Activity

Caption: Inhibition of STAT3 and NF-κB signaling pathways.

Experimental Protocols

General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization.[16]

Materials:

  • 2-Aminopyridine derivative

  • α-Bromoketone derivative

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 eq) in anhydrous ethanol, add the α-bromoketone derivative (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Zolpidem

Zolpidem is a well-known hypnotic agent based on the imidazo[1,2-a]pyridine scaffold. A common synthetic route is as follows:[17][18][19]

Step 1: Synthesis of 2-(4-methylbenzoyl)-6-methylimidazo[1,2-a]pyridine

  • Brominate 4-methylacetophenone to obtain 2-bromo-1-(4-methylphenyl)ethan-1-one.

  • React the resulting α-bromoketone with 2-amino-5-methylpyridine in a suitable solvent like ethanol to yield the imidazo[1,2-a]pyridine intermediate.

Step 2: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid

  • The intermediate from Step 1 can be converted to the corresponding acetic acid derivative through various methods, one of which involves the Willgerodt-Kindler reaction followed by hydrolysis.

Step 3: Synthesis of Zolpidem

  • Activate the carboxylic acid from Step 2, for instance, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • React the activated acid with dimethylamine to form the final amide, Zolpidem.

  • Purify the product by recrystallization.

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to treatment with imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cell line with a stably or transiently transfected TCF/LEF-responsive luciferase reporter construct (e.g., TOP-Flash)

  • Control reporter construct (e.g., FOP-Flash with mutated TCF/LEF binding sites)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom cell culture plates

  • Imidazo[1,2-a]pyridine test compounds

  • Wnt3a conditioned medium or a GSK-3β inhibitor (e.g., CHIR99021) as a positive control

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine test compounds for a predetermined period (e.g., 24-48 hours). Include vehicle control, positive control (Wnt3a or CHIR99021), and untreated control wells.

  • After the incubation period, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or to a co-transfected Renilla luciferase control.

  • Calculate the IC50 values for the inhibition of Wnt signaling by the test compounds.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with imidazo[1,2-a]pyridine inhibitors.

Materials:

  • Cancer cell line of interest

  • Imidazo[1,2-a]pyridine test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate the cells and treat them with the imidazo[1,2-a]pyridine compounds for the desired time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein phosphorylation.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets and signaling pathways underscore its importance in the development of new therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic core. Future research will likely focus on the development of more selective and potent imidazo[1,2-a]pyridine derivatives with improved pharmacokinetic and safety profiles, as well as their application in novel therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents.[1] Their wide range of pharmacological activities has made the development of efficient synthetic routes to this scaffold a key area of research.[2] This document provides detailed application notes and protocols for the synthesis of a key derivative, Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, focusing on various catalytic systems. The protocols outlined below are based on established literature procedures and offer researchers a guide to reproducible synthetic methods.

Catalytic Method 1: Two-Step One-Pot Synthesis using a Base Catalyst

This method provides a convenient and efficient two-step, one-pot procedure for the synthesis of this compound. The process involves the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an active electrophile.[3]

Reaction Scheme:
Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the second step of the reaction, which is the cyclization process.[3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1 NaHCO₃ DMF 85 1 83
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHReflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165
8NaOHDMF85147
9C₅H₅NDMF85739
10Et₃NDMF85546

Data sourced from a 2018 study by the Indian Academy of Sciences.[3]

Experimental Protocol:

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane (1:6) for chromatography

Procedure:

  • In a round-bottom flask, mix 2-Aminopyridine (1.0 mmol) and DMF-DMA (2.0 equiv) in DMF.

  • Stir the mixture.

  • Add ethyl bromoacetate and NaHCO₃ (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of water.

  • Extract the product with CHCl₃ (3 x 30 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (1:6) eluent to afford the pure this compound.[3]

Catalytic Method 2: Copper-Catalyzed Three-Component Reaction

This protocol describes a copper-catalyzed one-pot, three-component reaction for the synthesis of polysubstituted imidazo[1,2-a]pyridines.[4][5] This method is efficient and allows for the introduction of various substituents on the imidazo[1,2-a]pyridine core.

Reaction Scheme:
Data Presentation: Substrate Scope and Yields

The following table demonstrates the versatility of this method with different sulfonyl azides, yielding various N-sulfonamido imidazo[1,2-a]pyridine-3-carboxylates.[4]

ProductSulfonyl AzideYield (%)
4fPhenylsulfonyl azide88
4h4-Bromophenylsulfonyl azide75
4lEthylsulfonyl azide65
4mPropylsulfonyl azide76

Data extracted from a study on copper-catalyzed three-component reactions.[4]

Experimental Protocol:

Materials:

  • 2-Aminopyridine (1a)

  • Ethyl propiolate (2a)

  • p-Tosyl azide (3a)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., as determined by initial screenings)[4]

Procedure:

  • To a reaction vessel, add 2-aminopyridine (1a), ethyl propiolate (2a), and the desired sulfonyl azide (e.g., p-tosyl azide, 3a).

  • Add the copper(I) iodide (CuI) catalyst.

  • Add the appropriate solvent.

  • Stir the reaction mixture under the optimized conditions (temperature and time to be determined based on specific substrates).

  • Monitor the reaction by TLC.

  • After completion, work up the reaction mixture, which typically involves removing the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired polysubstituted imidazo[1,2-a]pyridine.[4]

Catalytic Method 3: Molecular Iodine-Catalyzed Synthesis

An environmentally benign approach utilizing molecular iodine as a catalyst has been developed for the synthesis of imidazo[1,2-a]pyridine scaffolds.[6] This method often employs ultrasound irradiation to accelerate the reaction.[7]

Reaction Scheme:
Experimental Protocol:

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (I₂) (20 mol %)

  • Distilled water (4.0 mL)

Procedure:

  • In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue to irradiate with ultrasound at room temperature for an additional 30 minutes.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate workup, which may include extraction with an organic solvent and washing with a sodium thiosulfate solution to remove excess iodine.[8]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reagents 1. Mix Reactants (e.g., 2-Aminopyridine, Electrophile, Solvent) start->reagents catalyst 2. Add Catalyst (e.g., Base, CuI, I₂) reagents->catalyst reaction 3. Reaction (Heating/Stirring/ Ultrasound) catalyst->reaction workup 4. Workup (Quenching, Extraction, Drying) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product: Ethyl Imidazo[1,2-a] pyridine-3-carboxylate purification->product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway for a General Imidazo[1,2-a]pyridine Synthesis

This diagram illustrates a plausible reaction pathway for the formation of the imidazo[1,2-a]pyridine core, which generally involves the initial reaction of a 2-aminopyridine with an electrophile, followed by intramolecular cyclization.

Reaction_Pathway start_materials 2-Aminopyridine + Electrophile (e.g., α-haloketone) n_alkylation N-Alkylation of Pyridine Nitrogen start_materials->n_alkylation intermediate N-Alkylated Intermediate n_alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration final_product Imidazo[1,2-a]pyridine Core dehydration->final_product

Caption: Plausible reaction pathway for Imidazo[1,2-a]pyridine synthesis.

References

Illuminating the Path to Synthesis: The Critical Role of Solvents in Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of pharmaceutical and chemical synthesis, the choice of solvent can be the determining factor between a high-yield, efficient reaction and a low-yield, problematic one. This application note delves into the significant impact of solvent selection on the synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. Through a detailed examination of experimental data and protocols, we highlight the optimal conditions for researchers, scientists, and drug development professionals to achieve superior results in their synthetic endeavors.

The synthesis of the imidazo[1,2-a]pyridine core is a cornerstone for the development of a wide array of therapeutic agents, recognized for their diverse biological activities including antiviral, anti-inflammatory, and anticancer properties. The specific derivatization to this compound further enhances its utility as a versatile intermediate in drug discovery. This note provides a comprehensive guide to understanding and optimizing the solvent-mediated synthesis of this valuable compound.

Unveiling the Solvent's Influence: A Quantitative Comparison

The selection of an appropriate solvent is paramount in the one-pot, two-step synthesis of this compound. The reaction typically proceeds via the initial formation of an intermediate from 2-aminopyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with ethyl bromoacetate. The choice of solvent for this crucial cyclization step has been systematically evaluated to determine its effect on the reaction's efficiency.

A comparative study was conducted to assess the yield of this compound in different solvents, keeping other reaction parameters constant. The results, summarized in the table below, clearly demonstrate the superior performance of dimethylformamide (DMF) as the reaction medium.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFNaHCO₃85183
2EtOHNaHCO₃Reflux363
3DioxaneNaHCO₃851.565
4DMFNa₂CO₃85270
5EtOHNa₂CO₃Reflux351
6DioxaneNa₂CO₃85256
7DMFK₂CO₃85165
8DMFNaOH85147
9DMFC₅H₅N85739
10DMFEt₃N85546

Data sourced from a study on the synthesis of 3-substituted imidazo[1,2-a]pyridines.[1]

The empirical data unequivocally shows that DMF provides the highest yield (83%) under the optimized conditions.[1] In contrast, polar protic solvents like ethanol (EtOH) and less polar solvents such as dioxane resulted in significantly lower yields of 63% and 65%, respectively.[1] The choice of base was also investigated, with sodium bicarbonate (NaHCO₃) proving to be the most effective in combination with DMF.[1]

Experimental Protocols for Optimized Synthesis

Based on the comprehensive analysis of solvent effects, the following detailed protocol is provided for the optimized synthesis of this compound.

Materials:

  • 2-aminopyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Intermediate Formation

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in DMF (2 mL).

    • Add DMF-DMA (2.0 equiv.) to the solution.

    • Stir the mixture at 65°C for 2 hours.

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add NaHCO₃ (1.5 mmol) followed by ethyl bromoacetate (1.3 mmol).

    • Increase the temperature to 85°C and continue stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:6) as the eluent to afford the pure this compound.[1]

Visualizing the Synthetic Pathway and Solvent Influence

To further elucidate the experimental workflow and the logical relationship of solvent effects, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start intermediate_formation Intermediate Formation (2-aminopyridine + DMF-DMA in DMF) start->intermediate_formation 65°C, 2h cyclization Cyclization (+ Ethyl Bromoacetate & NaHCO3) intermediate_formation->cyclization 85°C workup Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the one-pot synthesis.

G cluster_solvent_effect Solvent Effects on Reaction Yield cluster_solvents Solvents cluster_yields Yields synthesis Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate DMF DMF synthesis->DMF EtOH EtOH synthesis->EtOH Dioxane Dioxane synthesis->Dioxane high_yield High Yield (83%) DMF->high_yield moderate_yield1 Moderate Yield (63%) EtOH->moderate_yield1 moderate_yield2 Moderate Yield (65%) Dioxane->moderate_yield2

Caption: Impact of different solvents on the reaction yield.

Conclusion

The strategic selection of a solvent is a critical parameter in the synthesis of this compound. The presented data and protocols underscore the efficacy of DMF in achieving high yields for this important pharmaceutical intermediate. By adhering to the optimized conditions outlined in this application note, researchers and drug development professionals can enhance the efficiency and output of their synthetic processes, thereby accelerating the discovery and development of novel therapeutics. This focused approach on solvent effects provides a clear and actionable guide for the scientific community, reinforcing the principle that even fundamental reaction conditions can have a profound impact on the outcomes of complex organic syntheses.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key building block in pharmaceutical and agrochemical research. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous bioactive molecules, including anxiolytics, sedatives, and anti-ulcer agents.[1][2] The efficient and scalable synthesis of derivatives such as the title compound is therefore of significant interest.

The primary focus of this guide is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a powerful and atom-economical method for the construction of the imidazo[1,2-a]pyridine core.[3][4] This multicomponent reaction (MCR) offers a convergent and efficient approach, making it highly suitable for industrial applications.[5]

Synthetic Pathway Overview

The most common and scalable approach for the synthesis of this compound is the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. For the target molecule, the specific reactants are 2-aminopyridine, ethyl glyoxylate, and a suitable isocyanide, followed by the elimination of the isocyanide-derived amine.

GBB_Reaction cluster_reactants Reactants cluster_reaction Groebke-Blackburn-Bienaymé Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot_Synthesis One-Pot Synthesis (Acid Catalysis) 2-Aminopyridine->One-Pot_Synthesis Ethyl_Glyoxylate Ethyl Glyoxylate Ethyl_Glyoxylate->One-Pot_Synthesis Isocyanide Isocyanide Isocyanide->One-Pot_Synthesis Target_Molecule This compound One-Pot_Synthesis->Target_Molecule High Yield

Caption: Synthetic pathway for this compound.

Comparison of Reaction Conditions for GBB Reaction

The efficiency of the GBB reaction is highly dependent on the choice of catalyst and solvent. The following table summarizes various reported conditions for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the scale-up of the target molecule.

Catalyst (mol%)SolventTemperature (°C)Yield (%)Notes
Sc(OTf)₃ (1-5)MeOH, EtOHRT - 150 (MW)HighEffective for a range of substrates.[1]
Yb(OTf)₃ (5)EtOH6078Green solvent, efficient catalysis.[3]
TFA (20)EtOH6078Metal-free acidic catalyst.[3]
BF₃·OEt₂Dioxane100HighCommonly used Lewis acid.
p-TsOH (20)EtOH78HighBrønsted acid catalyst.[3]
Candida Antarctica Lipase B (CALB)-RTup to 91%Biocatalytic, environmentally friendly approach.[3][6]
No CatalystCyclohexaneRefluxGoodCatalyst-free green synthesis.[7]

Detailed Experimental Protocol: Scale-up Synthesis

This protocol describes a robust and scalable procedure for the synthesis of this compound via the GBB reaction, optimized for a multi-gram scale.

Materials and Equipment:

  • 2-Aminopyridine

  • Ethyl glyoxylate (50% solution in toluene or as a polymer)

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Ethanol (EtOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add 2-aminopyridine (10.0 g, 106.3 mmol) and scandium(III) triflate (2.62 g, 5.31 mmol, 5 mol%).

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.

  • Reagent Addition:

    • In a separate flask, prepare a solution of ethyl glyoxylate (50% in toluene, 21.7 g, 106.3 mmol).

    • Slowly add the ethyl glyoxylate solution to the reaction mixture via the dropping funnel over 15-20 minutes.

    • Following the addition of the aldehyde, add tert-butyl isocyanide (12.0 mL, 106.3 mmol) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in 250 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure this compound.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in optimizing the scale-up synthesis.

experimental_workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup add_reagents Add Reactants (2-Aminopyridine, Sc(OTf)3, EtOH) setup->add_reagents add_aldehyde Add Ethyl Glyoxylate add_reagents->add_aldehyde add_isocyanide Add Isocyanide add_aldehyde->add_isocyanide reaction Heat to Reflux (12-18h) add_isocyanide->reaction workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the scale-up synthesis.

optimization_logic goal Goal: High Yield & Purity on Scale-up catalyst Catalyst Selection (Lewis vs. Brønsted Acid) goal->catalyst solvent Solvent Choice (Green Solvents) goal->solvent temperature Reaction Temperature (Reflux vs. MW) goal->temperature purification Purification Method (Crystallization vs. Chromatography) goal->purification optimized Optimized Process catalyst->optimized solvent->optimized temperature->optimized purification->optimized

Caption: Logical relationships for process optimization.

Safety Considerations

  • Isocyanides: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following these detailed protocols and considering the optimization parameters, researchers can achieve a reliable and scalable synthesis of this compound for various applications in drug discovery and development.

References

Application Notes and Protocols: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl imidazo[1,2-a]pyridine-3-carboxylate is a key heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent therapeutic agents, particularly focusing on antitubercular and anticancer compounds.

Core Applications

The primary application of this compound lies in its conversion to the corresponding carboxylic acid, which is then readily coupled with various amines to generate a diverse library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides. This amide linkage is a crucial pharmacophoric element in many biologically active molecules.

Key Synthetic Transformation:

The general synthetic route involves a two-step process:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Amide Coupling: Reaction of the carboxylic acid with a desired amine to form the final carboxamide product.

This straightforward synthetic strategy allows for extensive structure-activity relationship (SAR) studies by facile modification of the amine component.

Application 1: Synthesis of Antitubercular Agents Targeting QcrB

Derivatives of imidazo[1,2-a]pyridine-3-carboxamide have emerged as a promising class of antitubercular agents. These compounds have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3] A key molecular target for many of these compounds is the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration in Mtb.[1][4][5] Inhibition of QcrB disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.[4]

Signaling Pathway of QcrB Inhibition

QcrB_Inhibition cluster_ETC Electron Transport Chain (ETC) Menaquinol Menaquinol QcrB QcrB (Cytochrome bcc) Menaquinol->QcrB e- Cytochrome c Cytochrome c QcrB->Cytochrome c e- Proton_Motive_Force Proton Motive Force QcrB->Proton_Motive_Force H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Imidazo_Pyridine Imidazo[1,2-a]pyridine -3-carboxamide Imidazo_Pyridine->QcrB Inhibition Proton_Motive_Force->ATP_Synthase

Caption: Inhibition of Mtb QcrB by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid

This protocol outlines the saponification of this compound.

  • Step 1: Reaction Setup

    • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).[6][7]

  • Step 2: Reaction Conditions

    • Heat the reaction mixture to reflux and stir for 3 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a suitable acid (e.g., 1N HCl).

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford the imidazo[1,2-a]pyridine-3-carboxylic acid.[6]

Protocol 2: Synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides

This protocol describes the amide coupling of the carboxylic acid with an appropriate amine.

  • Step 1: Reaction Setup

    • To a solution of imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2-1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2-1.5 eq).[7]

  • Step 2: Amine Addition

    • Add the desired substituted 2-phenoxyethylamine (1.1 eq) and a base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Step 3: Reaction Conditions

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Step 4: Work-up and Purification

    • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide.[7]

Quantitative Data: Antitubercular Activity
Compound IDR Group on Phenoxy RingMIC (µM) vs. Mtb H37RvReference
15b 4-ClNot specified, but noted as excellent[2]
15d 4-BrNot specified, but noted as excellent[2]
10j 4-CF30.025-0.054 µg/mL[7]
A2 Various< 0.035[8]
A3 Various< 0.035[8]
B1 Cyclohexylmethyl piperazine< 0.035[8]
15 Not specified0.10-0.19[3]
16 Not specified0.10-0.19[3]

Application 2: Synthesis of Anticancer Agents Targeting the PI3K/Akt/mTOR Pathway

The imidazo[1,2-a]pyridine scaffold is also integral to the development of novel anticancer agents.[9][10][11] Several derivatives have been shown to exert their antiproliferative effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[12] Dysregulation of this pathway is a common feature in many human cancers.[13][14]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->Akt Inhibition Imidazo_Pyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Experimental Workflow for Anticancer Agent Synthesis

The synthetic protocols for generating imidazo[1,2-a]pyridine-based anticancer agents are analogous to those for antitubercular compounds, primarily involving the hydrolysis of this compound followed by amide coupling with diverse amine-containing fragments.

Synthesis_Workflow Start Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Step1 Saponification (LiOH, EtOH/H2O, Reflux) Start->Step1 Intermediate Imidazo[1,2-a]pyridine -3-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (EDC, HOBt, Amine, Base) Intermediate->Step2 Product N-substituted Imidazo[1,2-a]pyridine -3-carboxamides Step2->Product Library Diverse Amine Library Library->Step2 Screening Biological Screening (e.g., MTT Assay) Product->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and screening of imidazo[1,2-a]pyridines.

Quantitative Data: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal Cancer)11[10]
12b HepG2 (Liver Cancer)13[10]
12b MCF-7 (Breast Cancer)11[10]
12b A375 (Melanoma)11[10]
15d A375P (Melanoma)< 0.06[11]
17e A375P (Melanoma)< 0.06[11]
18c A375P (Melanoma)< 0.06[11]
18h A375P (Melanoma)< 0.06[11]
18i A375P (Melanoma)< 0.06[11]
Compound 6 A375 (Melanoma)9.7 - 44.6 (range for 3 compounds)[12]
Compound 6 HeLa (Cervical Cancer)9.7 - 44.6 (range for 3 compounds)[12]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of biologically active compounds. The straightforward and robust protocols for its conversion into a wide array of amides make it an ideal scaffold for drug discovery programs. The demonstrated efficacy of its derivatives against critical targets in tuberculosis and cancer underscores the therapeutic potential of this chemical class. Researchers and drug development professionals can leverage the provided protocols and data to accelerate their efforts in discovering novel therapeutic agents.

References

Functionalization of the C-3 Position of Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its unique structural and electronic properties make it an attractive core for the development of new therapeutic agents. Functionalization of this scaffold is crucial for modulating its pharmacological profile, and the C-3 position is a particularly reactive and strategic site for introducing molecular diversity.

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic substitution and a prime target for various functionalization reactions.[1] The introduction of different substituents at this position has been shown to be critical for the biological activity of these compounds. For instance, C-3 functionalized imidazo[1,2-a]pyridines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anxiolytic properties.[2] Notable examples of drugs containing the imidazo[1,2-a]pyridine core include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic).

The development of robust and efficient synthetic methodologies for the selective functionalization of the C-3 position is therefore of significant interest to medicinal chemists and drug development professionals. This document provides detailed protocols for key C-3 functionalization reactions, including acylation, alkylation, halogenation, and arylation, to facilitate the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for screening and lead optimization.

Logical Overview of C-3 Functionalization Strategies

The functionalization of the C-3 position of imidazo[1,2-a]pyridines can be achieved through various synthetic strategies. The choice of method often depends on the desired functional group to be introduced and the overall synthetic scheme. The following diagram illustrates the logical relationships between some of the common approaches.

G cluster_0 Direct C-H Functionalization cluster_1 Halogenation and Cross-Coupling Acylation Acylation (Friedel-Crafts) Alkylation Alkylation (Aza-Friedel-Crafts) Nitrosylation Photocatalytic Nitrosylation Halogenation C-3 Halogenation (X = Cl, Br, I) Suzuki Suzuki-Miyaura Coupling (Arylation) Halogenation->Suzuki Cross-Coupling Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Acylation Direct Acylation Imidazopyridine->Alkylation Direct Alkylation Imidazopyridine->Nitrosylation Direct Nitrosylation Imidazopyridine->Halogenation Halogenation

Caption: Key strategies for C-3 functionalization of imidazo[1,2-a]pyridines.

Experimental Protocols

C-3 Acylation via Friedel-Crafts Reaction

This protocol describes a cost-effective and highly efficient method for the C-3 acetylation of imidazo[1,2-a]pyridines using a catalytic amount of aluminum chloride.[3][4]

Experimental Workflow:

G start Start reactants Combine Imidazo[1,2-a]pyridine, Acetic Anhydride, and AlCl3 in Dichloroethane start->reactants heat Heat reaction mixture at 80 °C for 24 h reactants->heat quench Quench with water and extract with Dichloromethane heat->quench purify Purify by column chromatography quench->purify product Obtain C-3 Acetylated Imidazo[1,2-a]pyridine purify->product

Caption: Workflow for C-3 acylation of imidazo[1,2-a]pyridines.

Protocol:

  • To a solution of the substituted imidazo[1,2-a]pyridine (1.0 mmol) in dichloroethane (5 mL) in a sealed reaction vessel, add acetic anhydride (1.5 mmol).

  • Add aluminum chloride (0.2 mmol) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80 °C.

  • Stir the reaction for 24 hours.

  • After completion, cool the reaction to room temperature and carefully quench with water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired C-3 acetylated imidazo[1,2-a]pyridine.

Data Presentation:

EntryImidazo[1,2-a]pyridine SubstituentProductYield (%)
12-phenyl1-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one95
22-(4-chlorophenyl)1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)ethan-1-one92
32-methyl1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one88
47-methyl-2-phenyl1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)ethan-1-one96

Yields are isolated yields as reported in the source literature.[3]

C-3 Alkylation via Three-Component Aza-Friedel-Crafts Reaction

This protocol details a simple and efficient method for the synthesis of C-3 alkylated imidazo[1,2-a]pyridines through a three-component aza-Friedel-Crafts reaction catalyzed by Y(OTf)₃.[5][6][7]

Experimental Workflow:

G start Start reactants Combine Imidazo[1,2-a]pyridine, Aldehyde, Amine, and Y(OTf)3 in Toluene start->reactants heat Heat reaction mixture at 110 °C for 12 h reactants->heat quench Quench with water and extract with Ethyl Acetate heat->quench purify Purify by column chromatography quench->purify product Obtain C-3 Alkylated Imidazo[1,2-a]pyridine purify->product G start Start reactants Combine 3-Haloimidazo[1,2-a]pyridine, Arylboronic Acid, Base, and Pd Catalyst in Solvent start->reactants degas Degas the reaction mixture reactants->degas heat Heat reaction mixture under inert atmosphere degas->heat quench Quench with water and extract with an organic solvent heat->quench purify Purify by column chromatography quench->purify product Obtain C-3 Arylated Imidazo[1,2-a]pyridine purify->product

References

Application Notes and Protocols: Anticancer Properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of ethyl imidazo[1,2-a]pyridine-3-carboxylate analogs and related imidazo[1,2-a]pyridine derivatives. The information compiled from recent studies highlights their potential as therapeutic agents, detailing their mechanism of action, and providing standardized protocols for their evaluation.

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Analogs of this compound, in particular, have demonstrated promising anticancer effects across a range of cancer cell lines, including those of the breast, lung, liver, colon, and cervix.[1] Their therapeutic potential stems from their ability to modulate various cellular pathways crucial for cancer cell proliferation, survival, and migration.[3][4] These compounds often exert their effects by inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway, inducing apoptosis, and causing cell cycle arrest.[1][5]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various this compound analogs and other imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound/AnalogCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 6d HepG2Human Liver CarcinomaNot Specified[6]
Compound 6i HepG2Human Liver CarcinomaNot Specified[6]
Compound 5 A375Melanoma9.7 - 44.6[5]
Compound 6 A375Melanoma9.7 - 44.6[5]
Compound 7 A375Melanoma9.7 - 44.6[5]
Compound 5 WM115Melanoma9.7 - 44.6[5]
Compound 6 WM115Melanoma9.7 - 44.6[5]
Compound 7 WM115Melanoma9.7 - 44.6[5]
Compound 5 HeLaCervical Cancer9.7 - 44.6[5]
Compound 6 HeLaCervical Cancer9.7 - 44.6[5]
Compound 7 HeLaCervical Cancer9.7 - 44.6[5]
Compound 13k HCC827Non-Small Cell Lung0.09 - 0.43[7]
Compound 13k A549Non-Small Cell Lung0.09 - 0.43[7]
Compound 13k SH-SY5YNeuroblastoma0.09 - 0.43[7]
Compound 13k HELErythroleukemia0.09 - 0.43[7]
Compound 13k MCF-7Breast Cancer0.09 - 0.43[7]
Compound 12b Hep-2Laryngeal Carcinoma11[8]
Compound 12b HepG2Hepatocellular Carcinoma13[8]
Compound 12b MCF-7Breast Cancer11[8]
Compound 12b A375Skin Cancer11[8]
IP-5 HCC1937Breast Cancer45[9]
IP-6 HCC1937Breast Cancer47.7[9]
IP-7 HCC1937Breast Cancer79.6[9]

Mechanism of Action

The anticancer effects of this compound analogs are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway Inhibition

A significant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][7] This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. By inhibiting components of this pathway, these compounds can effectively halt cancer progression. For instance, some analogs have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to downstream effects such as cell cycle arrest and apoptosis.[5]

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Imidazo[1,2-a]pyridine analogs have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved through the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[6] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[10] Some derivatives also induce apoptosis through p53-mediated pathways.[5]

Apoptosis_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine p53 p53 Imidazo[1,2-a]pyridine->p53 Bcl-2 Bcl-2 Imidazo[1,2-a]pyridine->Bcl-2 Bax Bax p53->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by Imidazo[1,2-a]pyridines.

Cell Cycle Arrest

Another key anticancer mechanism is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[5] Certain imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase.[7] This is often associated with an increase in the expression of cell cycle inhibitors like p53 and p21.[5][11]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Collection: After treating cells with the compound for the desired time, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (PI Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Collection and Fixation: Collect the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[11]

References

Application Notes and Protocols for the Development of Kinase Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors for therapeutic applications, particularly in oncology. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation and development of imidazo[1,2-a]pyridine-based kinase inhibitors.

Application Notes

The imidazo[1,2-a]pyridine core is a versatile bicyclic heteroaromatic system that can be readily functionalized at various positions to achieve potent and selective inhibition of a wide range of protein kinases. Key kinase families that have been successfully targeted with this scaffold include PI3K/Akt/mTOR, Aurora kinases, and Nek2, all of which are critical regulators of cell cycle progression, proliferation, and survival, and are often dysregulated in cancer.[1][2][3]

Key Advantages of the Imidazo[1,2-a]pyridine Scaffold:

  • Synthetic Tractability: The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, often involving a one-pot condensation reaction between a 2-aminopyridine and an α-haloketone, allowing for the rapid generation of diverse chemical libraries.

  • Structural Versatility: The scaffold allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to optimize interactions with the kinase active site.

  • Favorable Physicochemical Properties: Many derivatives exhibit drug-like properties, including good cell permeability and metabolic stability.

Data Presentation: Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against key kinase targets and cancer cell lines.

Table 1: Imidazo[1,2-a]pyridine-based PI3K/mTOR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (µM)
Compound 7 PI3Kα / mTOR0.20 / 21HCT-1160.01
Compound 35 PI3Kα150T47D7.9
MCF-79.4
Thiazole Derivative PI3Kα (p110α)2.8A3750.14
HeLa0.21

Table 2: Imidazo[1,2-a]pyridine-based Aurora Kinase Inhibitors

Compound IDTarget KinaseKd (nM)Cell-Based phos-HH3 IC50 (nM)Cell Proliferation IC50 (nM)
12k (SCH 1473759) Aurora A / Aurora B0.02 / 0.03252 - 7
27e Aurora A / Aurora B7.5 / 4830 (p-T288) / 148 (p-HH3)300 (HCT116)

Table 3: Imidazo[1,2-a]pyridine-based FLT3 and Nek2 Inhibitors

Compound IDTarget KinaseIC50 (µM)Cell LineGI50 (µM)
Compound 5c FLT3-MOLM140.16
Compound 11 Akt1 / Akt2 / Akt30.64 / 0.76 / 0.13--

Experimental Protocols

Detailed methodologies for key experiments cited in the development of imidazo[1,2-a]pyridine kinase inhibitors are provided below.

PI3Kα (p110α/p85α) Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is for a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • Assay plates (white, 96-well or 384-well)

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare the PI3K Reaction Buffer and dilute the lipid substrate.

    • Dilute the PI3K enzyme into the prepared buffer/substrate mixture.

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the test compound or vehicle control.

    • Add 4 µL of the enzyme/lipid mixture.

    • Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

    • Calculate IC50 values using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (imidazo[1,2-a]pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate at room temperature for 5-15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is detected in the green channel, and PI signal is detected in the red channel.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis protocol.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content is measured by the intensity of PI fluorescence.

    • Generate a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation Inhibition Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_proteins Key Proteins G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Cytokinesis Cytokinesis M Phase->Cytokinesis Aurora A Aurora A M Phase->Aurora A Aurora B Aurora B M Phase->Aurora B Centrosome Centrosome Aurora A->Centrosome Regulation Kinetochore Kinetochore Aurora B->Kinetochore Regulation Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylation Spindle Assembly Spindle Assembly Centrosome->Spindle Assembly Chromosome Segregation Chromosome Segregation Kinetochore->Chromosome Segregation Histone H3->Chromosome Segregation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->Aurora A Inhibition Imidazo_pyridine->Aurora B Inhibition

Caption: Role of Aurora kinases in mitosis and their inhibition by Imidazo[1,2-a]pyridine compounds.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation Library Synthesis Library Synthesis Kinase Assay Kinase Assay Library Synthesis->Kinase Assay Hit Identification Hit Identification Kinase Assay->Hit Identification Cell Viability Cell Viability Hit Identification->Cell Viability Apoptosis Assay Apoptosis Assay Cell Viability->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Lead Optimization Lead Optimization Cell Cycle Analysis->Lead Optimization

Caption: General experimental workflow for the development of Imidazo[1,2-a]pyridine kinase inhibitors.

References

Application Notes and Protocols: Antifungal Applications of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antifungal properties.[1][2][3][4][5][6] The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Imidazo[1,2-a]pyridine derivatives have shown promise as a structural basis for the design of new antifungals, exhibiting activity against clinically relevant species such as Candida albicans, Candida tropicalis, Candida glabrata, and Aspergillus fumigatus.[7][8] This document provides a summary of their antifungal activity, detailed experimental protocols for their evaluation, and diagrams illustrating experimental workflows and potential mechanisms of action.

Data Presentation: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro antifungal activity of various Imidazo[1,2-a]pyridine derivatives as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.

Compound Class/DerivativeFungal SpeciesMIC (µM)Reference CompoundMIC (µM)Reference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i)Candida albicans (Fluconazole-resistant)41.98--[1]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10a, 10b, 10c)Candida albicans (Fluconazole-resistant)< 300--[1]
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (Compound 5, 3-chlorinated)Candida albicans, C. tropicalis, C. glabrata0.52 - 357.5--[7]
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (3a)Candida albicans6.37Ketoconazole94.1[7]
Fluconazole326.5[7]
Imidazo[1,2-a]pyridine-based Chalcone (Unsubstituted)Aspergillus fumigatus47.65Itraconazole< 1.11[8]
Imidazo[1,2-a]pyridine-based Chalcones (Substituted)Aspergillus fumigatus73.27 - 180.94Itraconazole< 1.11[8]
Imidazo[1,2-a]pyridine-hydrazone (5d, methylated)Candida albicans (Fluconazole-resistant)4.06--[9]
Imidazo[1,2-a]pyridine-hydrazone (5i, brominated)Candida albicans (Fluconazole-resistant)8.61--[9]
Imidazo[2,1-b][1][8][9]Thiadiazole containing Pyridine (17a, 17d)Fungus ATCC 97638Fluconazole8[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the methodologies described for evaluating the antifungal activity of Imidazo[1,2-a]pyridine derivatives.[1][8]

1. Materials:

  • Test compounds (Imidazo[1,2-a]pyridine derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Sabouraud Dextrose Broth or RPMI-1640 medium

  • Sterile 96-well microplates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal drug (e.g., Fluconazole, Itraconazole)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader

  • Incubator

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for Aspergillus spp.) for 24-48 hours.

  • Prepare a fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL for yeast.

  • Dilute the fungal suspension in the assay medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells of the microplate.

3. Preparation of Test Compounds:

  • Dissolve the Imidazo[1,2-a]pyridine derivatives in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the assay medium in the 96-well microplate to obtain a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤1%).

4. Assay Procedure:

  • Add 100 µL of the diluted test compound solutions to the wells of the 96-well microplate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum with a standard antifungal drug) and a negative control (fungal inoculum with medium and DMSO, but no test compound). Also, include a sterility control (medium only).

  • Incubate the microplate at the optimal temperature for the specific fungal strain for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • For a more quantitative assessment, the reduction of a viability indicator like MTT can be used, where the color change is measured spectrophotometrically.[8]

Visualizations

Signaling Pathway: Potential Mechanism of Action

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Molecular docking studies of some imidazo[1,2-a]pyrimidine derivatives suggest that they may inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[11] The following diagram illustrates this proposed mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Compound Imidazo[1,2-a]pyridine Compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by Imidazo[1,2-a]pyridine compounds.

Experimental Workflow: Antifungal Screening

The general workflow for screening and evaluating the antifungal potential of newly synthesized Imidazo[1,2-a]pyridine compounds is depicted below.

G Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization PrimaryScreening Primary Antifungal Screening (e.g., Agar Diffusion) Characterization->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Mechanism Mechanism of Action Studies (e.g., Docking, Pathway Analysis) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the discovery of novel antifungal Imidazo[1,2-a]pyridine compounds.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on Imidazo[1,2-a]pyridine derivatives have revealed several key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antifungal activity. For instance, in a series of imidazo[1,2-a]pyridine-hydrazones, methylated and brominated derivatives were found to be the most potent against C. albicans.[9] In another study, bromo-fluoro substituents were shown to enhance antimicrobial activity.[12]

  • Chalcone and Acrylonitrile Moieties: The incorporation of arylpropenone (chalcone) and arylacrylonitrile moieties has proven to be a successful strategy in developing active antifungal compounds.[1][7][8]

  • Influence of Bulky Groups: For activity against Aspergillus fumigatus, it was observed that bulky groups on the aromatic ring could impair the antifungal efficacy, possibly by hindering penetration or target binding. An unsubstituted aryl group showed the best activity in one study.[8]

These findings suggest that further pharmacomodulation of the Imidazo[1,2-a]pyridine scaffold holds significant potential for the development of new and effective antifungal drug candidates.

References

Application Notes and Protocols: Synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that have demonstrated significant potential as antitubercular agents.[1][2][3][4] These compounds exhibit potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[3][4] The following sections outline the synthetic pathway, detailed experimental procedures, and a summary of reported biological activity.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have garnered considerable interest as a promising scaffold in the development of new anti-TB agents.[3][5][6] Structural modifications of this core, particularly the introduction of an N-(2-phenoxy)ethyl moiety, have led to the identification of compounds with excellent in vitro inhibitory activity and favorable pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the synthetic route to these potent antitubercular molecules.

Synthetic Workflow

The synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a three-step process, as illustrated in the workflow diagram below. The general strategy involves the initial construction of the imidazo[1,2-a]pyridine core, followed by hydrolysis of the resulting ester, and concluding with an amidation reaction to couple the carboxylic acid intermediate with the desired (2-phenoxy)ethylamine side chain.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation A 2-Aminopyridine C Ethyl imidazo[1,2-a]pyridine-3-carboxylate A->C Et3N B Ethyl 2-chloroacetoacetate B->C D Imidazo[1,2-a]pyridine-3-carboxylic acid C->D LiOH, H2O, EtOH F N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide D->F EDCI, HOBt E 2-Phenoxyethylamine E->F

Figure 1. General synthetic workflow for N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocols

The following protocols are based on established synthetic methods for imidazo[1,2-a]pyridine derivatives.[3]

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylates

This step involves the condensation of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate to form the core imidazo[1,2-a]pyridine ring structure.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-6-methylpyridine)

  • Ethyl 2-chloroacetoacetate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the substituted 2-aminopyridine in ethanol in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried to yield the this compound.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acids

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid in this step.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the this compound in a mixture of ethanol and water.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 3: Synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides

The final step is the amidation of the carboxylic acid with a substituted 2-phenoxyethylamine.

Materials:

  • Imidazo[1,2-a]pyridine-3-carboxylic acid

  • Substituted 2-phenoxyethylamine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid in DMF.

  • Add EDCI and HOBt to the solution and stir for a few minutes.

  • Add the substituted 2-phenoxyethylamine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide.

Biological Activity Data

Several N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Compound IDR SubstituentMIC (μg/mL) vs. H37RvReference
10j 2,6-dimethyl0.025-0.054[3]
15b Not specifiedLow nanomolar[1]
15d Not specifiedLow nanomolar[1]
IMB-1402 2,6-dimethyl, 4-Bromophenoxy0.025[2]

Table 1. Summary of in vitro antitubercular activity of selected N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on this class of compounds have indicated that:

  • The N-(2-phenoxy)ethyl linker is a crucial component for potent antimycobacterial activity.[3]

  • Substitutions on the imidazo[1,2-a]pyridine core, such as methyl groups at positions 2 and 6, can enhance activity.[3][4]

  • Electron-donating or withdrawing groups on the terminal phenyl ring of the phenoxyethyl moiety can modulate the antitubercular potency.

Conclusion

The synthetic route to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides is robust and allows for the generation of a diverse library of analogs for further drug discovery efforts. The potent in vitro activity of these compounds against both susceptible and resistant strains of M. tuberculosis highlights their potential as lead candidates for the development of new antitubercular drugs. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low Yield After Column Chromatography - Product is too soluble in the elution solvent and is co-eluting with impurities.- Product is adsorbing irreversibly to the silica gel.- Incomplete reaction or side reactions.- Optimize the solvent system; start with a less polar eluent and gradually increase polarity.- Deactivate the silica gel with triethylamine (0.5-1%) in the eluent to prevent adsorption of the basic product.- Analyze the crude material by TLC to assess the reaction completion before purification.
PUR-002 Product Contaminated with Starting Material (2-Aminopyridine) 2-Aminopyridine is a basic and polar compound that can be difficult to separate from the product.- Perform an acidic wash (e.g., dilute HCl) of the organic extract before chromatography to remove the basic 2-aminopyridine.- Use a slightly more polar solvent system during chromatography to ensure the product elutes well ahead of the more polar 2-aminopyridine.
PUR-003 Presence of an Isomeric Impurity The synthesis can sometimes yield the isomeric Ethyl Imidazo[1,2-a]pyridine-2-carboxylate, which may have a similar polarity to the desired product.- Careful optimization of the column chromatography solvent system is crucial. A shallow gradient elution may be necessary.- Consider preparative HPLC for high-purity requirements if column chromatography is insufficient.- Recrystallization may be effective if the isomeric impurity has a significantly different solubility profile.
PUR-004 Oily Product Instead of a Solid - Presence of residual solvent.- Contamination with low-melting impurities or byproducts.- Ensure the product is thoroughly dried under high vacuum.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- Try recrystallization from a different solvent system. A common technique is to dissolve the oil in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
PUR-005 Difficulty with Recrystallization - Inappropriate solvent choice.- Product is too soluble or insoluble in the chosen solvent.- Screen a variety of solvents or solvent mixtures. Good solvent pairs for this compound can include ethanol/water, ethyl acetate/hexane, or isopropanol/water.- The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for the purification of this compound is silica gel column chromatography.[1] Recrystallization is also used, often as a final polishing step after chromatography.

Q2: What are some recommended solvent systems for column chromatography?

A2: Several solvent systems have been successfully used. The choice depends on the specific impurities present in your crude product. Commonly used systems include:

  • Ethyl acetate/Hexane (e.g., in a 1:6 ratio)[1]

  • Chloroform/Hexane

It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: How can I monitor the progress of the purification by TLC?

A3: You can spot the crude material, the fractions collected from the column, and a pure standard (if available) on a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane). The product and impurities should have different Rf values, allowing you to track the separation and combine the pure fractions.

Q4: My purified product has a yellowish tint. Is this normal?

A4: While the pure compound is often described as a white or off-white solid, a slight yellowish tint can sometimes be present due to minor impurities. If the purity is confirmed to be high by analytical methods (e.g., NMR, LC-MS), this may be acceptable for some applications. If a completely colorless product is required, a second purification step, such as recrystallization or another column with a different solvent system, may be necessary.

Q5: What are the expected melting points for the purified product?

A5: The reported melting point for this compound can vary slightly between different sources but is generally in the range of 50-51 °C.[1] Significant deviations from this range may indicate the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., hexane).

    • The packed column is equilibrated by running the eluent through it until the silica bed is stable.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • The elution profile is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Fractions are collected in test tubes or vials.

    • Small spots from each fraction are applied to a TLC plate, which is then developed and visualized (e.g., under UV light) to identify the fractions containing the pure product.

  • Solvent Removal:

    • The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

    • If no crystals form, the compound may be too soluble. If the compound does not dissolve even when hot, it is not soluble enough. In these cases, a solvent pair (a "good" solvent and a "poor" solvent) should be tested.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot, chosen solvent or "good" solvent.

    • If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Solvent Crude_Product->Dissolution Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product Recrystallization Recrystallization (Optional) Pure_Product->Recrystallization Final_Product Final Purified Product Pure_Product->Final_Product If sufficiently pure Recrystallization->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issues Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oily_Product Oily Product? Start->Oily_Product Optimize_Solvent Optimize Eluent / Deactivate Silica Low_Yield->Optimize_Solvent Yes Check_Reaction Check Crude Material (TLC) Low_Yield->Check_Reaction Yes Acidic_Wash Perform Acidic Wash Impure_Product->Acidic_Wash Basic Impurity Fine_Tune_Chromatography Fine-Tune Chromatography Gradient Impure_Product->Fine_Tune_Chromatography Isomeric Impurity Recrystallize Attempt Recrystallization Oily_Product->Recrystallize Yes Dry_Thoroughly Dry Under High Vacuum Oily_Product->Dry_Thoroughly Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate. This guide addresses common issues, outlines detailed experimental protocols, and provides answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the reaction of a 2-aminopyridine with an ethyl α-halo-pyruvate, typically ethyl bromopyruvate. This reaction is a variation of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out by refluxing 2-aminopyridine and ethyl bromopyruvate in a solvent such as ethanol or dioxane.[1] In some procedures, a base like sodium bicarbonate is added to neutralize the hydrogen bromide formed during the reaction.[2]

Q3: What are the main challenges or common issues encountered during this synthesis?

A3: Common issues include low yields of the desired product, the formation of byproducts, and difficulties in purification. Byproducts can arise from side reactions of the starting materials or intermediates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts.

Q5: What is the typical purity of the final product after purification?

A5: With proper purification techniques, such as silica gel column chromatography, it is possible to obtain this compound with a purity of 97% or higher.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Inappropriate reaction temperature. 3. Incorrect solvent.1. Check the purity and integrity of 2-aminopyridine and ethyl bromopyruvate. Ethyl bromopyruvate can degrade over time. 2. Ensure the reaction is heated to reflux, as the reaction often requires elevated temperatures. 3. Ethanol or dioxane are commonly used solvents; ensure the solvent is dry if moisture-sensitive intermediates are possible.[1]
Presence of a Major Byproduct with a Similar Rf to the Product 1. Formation of the regioisomer, Ethyl imidazo[1,2-a]pyridine-2-carboxylate.1. The formation of the 2-carboxylate isomer can occur, although the 3-carboxylate is generally the major product.[1][3] The regioselectivity can be influenced by the specific reaction conditions. Careful column chromatography may be required to separate the isomers.
Significant Amount of Unreacted 2-Aminopyridine in the Final Mixture 1. Insufficient ethyl bromopyruvate. 2. Reaction time is too short.1. Use a slight excess of ethyl bromopyruvate (e.g., 1.1 equivalents). 2. Monitor the reaction by TLC and continue heating until the 2-aminopyridine spot is no longer prominent.
Appearance of a Dark, Tarry Substance in the Reaction Flask 1. Decomposition of starting materials or product. 2. Self-condensation of 2-aminopyridine or ethyl bromopyruvate at high temperatures.1. Avoid excessive heating or prolonged reaction times. 2. Consider running the reaction at a lower temperature for a longer duration. The use of a base like sodium bicarbonate can sometimes mitigate side reactions.[2]
Difficulty in Purifying the Product by Crystallization 1. Presence of oily impurities. 2. The product itself may be an oil or have a low melting point.1. Purify the crude product by silica gel column chromatography before attempting crystallization. A common eluent system is a mixture of hexane and ethyl acetate. 2. If the product is an oil, purification will rely solely on chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 2-Aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution. If a base is used, add sodium bicarbonate (1.5 equivalents).[2]

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate eluent system.

  • Once the reaction is complete (typically after several hours, as indicated by the consumption of 2-aminopyridine), allow the mixture to cool to room temperature.

  • If a precipitate (sodium bromide, if sodium bicarbonate was used) has formed, remove it by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

G 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Main reaction pathway for the synthesis.

Common Byproduct Formation Pathways

G cluster_main Main Reaction cluster_side Side Reactions 2-Aminopyridine_main 2-Aminopyridine Product Desired Product (3-carboxylate) 2-Aminopyridine_main->Product EBP_main Ethyl bromopyruvate EBP_main->Product 2-Aminopyridine_side 2-Aminopyridine Regioisomer Regioisomer (2-carboxylate) 2-Aminopyridine_side->Regioisomer Dimer 2-Aminopyridine Dimer 2-Aminopyridine_side->Dimer Self-condensation EBP_side Ethyl bromopyruvate EBP_side->Regioisomer Decomposition EBP Decomposition Products EBP_side->Decomposition Hydrolysis/Decomposition

Caption: Overview of main and side reaction pathways.

Troubleshooting Logic

G Start Analyze Crude Reaction Mixture (TLC/NMR) LowYield Low Yield of Product? Start->LowYield MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No CheckConditions Check Reaction Conditions: - Temperature - Time - Reagent Purity LowYield->CheckConditions Yes IdentifyByproducts Identify Byproducts: - Unreacted starting materials - Regioisomer - Decomposition products MultipleSpots->IdentifyByproducts Yes End Pure Product MultipleSpots->End No CheckConditions->MultipleSpots OptimizePurification Optimize Purification: - Adjust solvent gradient in chromatography - Consider alternative purification methods OptimizePurification->End IdentifyByproducts->OptimizePurification AdjustStoichiometry Adjust Stoichiometry or Add Base IdentifyByproducts->AdjustStoichiometry AdjustStoichiometry->Start

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly effective method is a two-step, one-pot reaction. This process involves the initial reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with ethyl bromoacetate. This approach is favored for its practicality and ability to produce moderate to high yields.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most critical parameters to optimize are the choice of base, solvent, and reaction temperature.[1][2] For instance, using sodium bicarbonate (NaHCO₃) as the base and dimethylformamide (DMF) as the solvent at 85°C has been shown to provide optimal yields.[1][2] Sub-optimal temperatures, incorrect base equivalency, or less effective solvents like ethanol or dioxane can lead to significantly lower yields.[1][2] Incomplete reaction and potential side reactions are also common culprits.

Q3: I am observing multiple spots on my TLC plate post-reaction. What could these be?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate likely indicate the presence of unreacted starting materials, the desired product, and potentially side products. Common side reactions in the synthesis of related imidazo[1,2-a]pyridine structures can include the formation of regioisomers or N-oxides, especially if oxidative conditions are inadvertently introduced. Careful monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and minimize side product formation.

Q4: What is the recommended method for purifying the final product?

A4: The most common and effective method for purifying this compound is silica gel column chromatography.[3] A typical eluent system is a mixture of hexane and ethyl acetate.[3] Following chromatography, recrystallization can be performed to obtain a highly pure solid product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. DMF is a solvent that can be absorbed through the skin, so care should be taken to avoid contact. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Symptom Possible Cause Recommended Solution
TLC shows mostly starting material.Reaction conditions are not optimal (temperature too low, insufficient reaction time).Increase the reaction temperature to the optimized 85°C and monitor the reaction for a longer duration.[1][2] Ensure the correct stoichiometry of reagents.
Inefficient base.Sodium bicarbonate (NaHCO₃) is the recommended base. Other bases like Na₂CO₃, K₂CO₃, or organic bases have been shown to give lower yields.[1][2] Ensure 1.5 equivalents of NaHCO₃ are used.[1]
Inappropriate solvent.DMF is the optimal solvent. Solvents like ethanol or dioxane have resulted in lower yields.[1][2]
Formation of a dark, tarry substance.Decomposition of starting materials or product at excessively high temperatures.Ensure the reaction temperature does not significantly exceed the optimal 85°C.[1]
Issue 2: Impure Product After Workup
Symptom Possible Cause Recommended Solution
Multiple spots on TLC, even after extended reaction time.Formation of stable side products.Optimize purification by adjusting the solvent polarity for column chromatography. Consider a multi-step purification involving both chromatography and recrystallization.
Oily product that does not solidify.Presence of residual solvent or impurities.Ensure complete removal of the solvent under reduced pressure. Purify via column chromatography. If the product is known to be a solid, attempt to induce crystallization by scratching the flask or seeding with a small crystal.
Unexpected peaks in NMR spectrum.Presence of unreacted starting materials or side products.Compare the NMR spectrum with the expected spectrum for the starting materials and the product. Common impurities could include unreacted 2-aminopyridine or the intermediate formamidine.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

The following table summarizes the effect of different bases, solvents, and temperatures on the yield of the final product. The reaction was performed by first reacting 2-aminopyridine with DMF-DMA, followed by the addition of ethyl bromoacetate.

Entry Base (1.5 equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaHCO₃DMF85183
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHreflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165
8NaOHDMF85147
9PyridineDMF85739
10Et₃NDMF85546

Data adapted from a study on a convenient two-step, one-pot synthesis.[1][2]

Experimental Protocols

Detailed Protocol for the Two-Step, One-Pot Synthesis of this compound

This protocol is based on the optimized conditions identified in the literature.[1][2]

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Formamidine Intermediate

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol, 1.0 equiv.) in DMF (2 mL).

  • Add DMF-DMA (2.0 mmol, 2.0 equiv.) to the solution.

  • Stir the mixture at 65°C for 2 hours. The progress of this step can be monitored by TLC.

Step 2: Cyclization to this compound

  • To the reaction mixture from Step 1, add ethyl bromoacetate (1.2 mmol, 1.2 equiv.) and sodium bicarbonate (1.5 mmol, 1.5 equiv.).

  • Increase the temperature to 85°C and stir for 1 hour. Monitor the reaction to completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Workup cluster_purification Purification start 2-Aminopyridine + DMF-DMA in DMF react1 Stir at 65°C for 2h start->react1 Mix intermediate Formamidine Intermediate react1->intermediate add_reagents Add Ethyl Bromoacetate + NaHCO₃ intermediate->add_reagents react2 Stir at 85°C for 1h add_reagents->react2 quench Quench with Water react2->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Silica Gel Column Chromatography dry_concentrate->chromatography product Pure Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate chromatography->product

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc mostly_sm Mostly Starting Material? check_tlc->mostly_sm multiple_spots Multiple Unidentified Spots? check_tlc->multiple_spots check_temp Is Temperature 85°C? mostly_sm->check_temp Yes check_temp_high Was Temp. > 95°C? multiple_spots->check_temp_high Yes check_time Was Reaction Time >1h? check_temp->check_time Yes increase_temp Action: Increase Temp. check_temp->increase_temp No check_base Is Base NaHCO₃ (1.5 eq)? check_time->check_base Yes increase_time Action: Increase Time check_time->increase_time No check_solvent Is Solvent DMF? check_base->check_solvent Yes correct_base Action: Use Correct Base/Equiv. check_base->correct_base No correct_solvent Action: Use DMF check_solvent->correct_solvent No optimize_purification Action: Optimize Column Chromatography Conditions check_solvent->optimize_purification Yes check_temp_high->optimize_purification No control_temp Action: Maintain Temp. at 85°C check_temp_high->control_temp Yes, possible decomposition

References

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a very low or no yield of the desired product. What are the possible reasons?

A1: Low or no product yield is a common issue that can stem from several factors:

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is crucial for this reaction. Ensure you are using optimal conditions as outlined in established protocols. For instance, a widely used method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[1] The reaction's success is highly dependent on these parameters.

  • Poor Quality of Starting Materials: Impurities in your 2-aminopyridine or ethyl bromopyruvate can significantly hinder the reaction. It is advisable to use freshly purified reagents.

  • Moisture in the Reaction: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants.

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may not always lead to a higher yield and can complicate purification.

Q2: My reaction mixture has turned dark brown or black. Is this normal, and what should I do?

A2: A dark coloration, particularly brown or black, often indicates decomposition of starting materials or the product, or the formation of polymeric side products. While a slight color change is expected, a very dark mixture is a cause for concern.

  • Potential Causes:

    • High Reaction Temperature: Excessive heat can lead to the degradation of reactants and products.

    • Presence of Impurities: Impurities can catalyze side reactions that produce colored byproducts.

    • Prolonged Reaction Time: Leaving the reaction to run for too long can result in product degradation.

  • Solutions:

    • Monitor the reaction temperature closely and ensure it does not exceed the recommended range.

    • Use purified starting materials.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting materials have been consumed.

Q3: I am having trouble with the purification of my product. My column chromatography fractions are not clean, and I see streaking on my TLC plates.

A3: Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their basic nature.

  • TLC Streaking: The basic nitrogen atom in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel on the TLC plate, causing streaking.

    • Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia solution, to your TLC eluent (e.g., 0.5-1% Et3N in your ethyl acetate/hexane mixture).[2]

  • Column Chromatography Issues: Similar to TLC, the basicity of the product can lead to poor separation on a silica gel column.

    • Solution: Deactivate the silica gel by pre-treating it with the eluent containing a small percentage of triethylamine before packing the column. This will help to reduce tailing and improve the separation of your product from impurities.

Q4: I am seeing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

A4: The presence of multiple spots on your TLC plate indicates a mixture of compounds. These could be:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your 2-aminopyridine and ethyl bromopyruvate.

  • Desired Product: The spot corresponding to your this compound.

  • Side Products: Dimerization of the 2-aminopyridine starting material can occur as a side reaction. Other potential side products can arise from the decomposition of reactants or the product.

  • Isomeric Products: Depending on the substitution pattern of the starting 2-aminopyridine, the formation of regioisomers is a possibility, though for the synthesis of the title compound, this is less common.

To identify the spots, you can run co-spots on your TLC plate with your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common synthesis route is a variation of the Tschitschibabin reaction.[1] The mechanism involves two key steps:

  • N-Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: A base then deprotonates the exocyclic amino group, which in turn acts as a nucleophile and attacks the carbonyl carbon of the ester group, leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Q2: What are the best practices for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the progress of the reaction.

  • Procedure:

    • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

    • On a silica gel TLC plate, spot your starting materials (2-aminopyridine and ethyl bromopyruvate) as references.

    • Spot a sample of your reaction mixture.

    • Develop the plate and visualize the spots under UV light.

  • Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new spot corresponding to the product has appeared. The Rf value of the product is typically intermediate between the more polar 2-aminopyridine and the less polar ethyl bromopyruvate.

Q3: How critical is the purity of the starting materials?

A3: The purity of the 2-aminopyridine and ethyl bromopyruvate is highly critical to the success of the synthesis. Impurities can lead to the formation of side products, lower the yield, and complicate the purification process. It is recommended to use commercially available high-purity reagents or to purify them before use.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize reported yields under various conditions.

Table 1: Effect of Base and Solvent on Yield

2-Aminopyridine DerivativeElectrophileBaseSolventTemperature (°C)Yield (%)Reference
2-aminopyridineEthyl bromoacetateNaHCO3DMF8583[3]
2-aminopyridineEthyl bromoacetateNaHCO3EtOHReflux63[3]
2-aminopyridineEthyl bromoacetateNaHCO3Dioxane8565[3]
2-aminopyridineEthyl bromoacetateNa2CO3DMF8570[3]
2-aminopyridineEthyl bromoacetateK2CO3DMF8565[3]
2-aminopyridineEthyl bromoacetateEt3NDMF8546[3]

Table 2: Yields from One-Pot Syntheses

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsYield (%)Reference
2-aminopyridineAldehydeTerminal alkyneCuI-NaHSO4·SiO2, Toluene, RefluxHigh to Excellent[4]
2-aminopyridineAldehydeIsocyanideNH4Cl, MeOH, 60°C, MW89[5]
2-aminopyridineAcetophenoneDimedoneI2, Water, Sonicationup to 96[6]

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of this compound[3]

This protocol describes a convenient one-pot synthesis from 2-aminopyridine and ethyl bromoacetate.

Materials:

  • 2-aminopyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl bromoacetate

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) in DMF (2 mL), add DMF-DMA (2 mmol).

  • Stir the mixture at 65 °C for 2 hours.

  • Add NaHCO3 (1.5 mmol) and ethyl bromoacetate (1.3 mmol) sequentially to the reaction mixture.

  • Stir the mixture at 85 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with 20 mL of water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:6) to afford the pure product.[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the synthesis of this compound from 2-aminopyridine and ethyl bromoacetate.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-Aminopyridine int1 Pyridinium Salt r1->int1 N-Alkylation r2 Ethyl Bromoacetate r2->int1 int2 Deprotonated Intermediate int1->int2 Deprotonation (Base) int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization p1 This compound int3->p1 Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol described above.

experimental_workflow start Start step1 Mix 2-aminopyridine and DMF-DMA in DMF start->step1 step2 Heat at 65°C for 2 hours step1->step2 step3 Add NaHCO3 and Ethyl Bromoacetate step2->step3 step4 Heat at 85°C and monitor by TLC step3->step4 step5 Work-up: - Dilute with water - Extract with EtOAc - Wash and dry step4->step5 step6 Purification by Column Chromatography step5->step6 end End: Pure Product step6->end

Caption: Experimental workflow for the one-pot synthesis.

References

Technical Support Center: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted Imidazo[1,2-a]pyridines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-substituted imidazo[1,2-a]pyridines, particularly via the widely used Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Problem 1: Low or No Yield of the Desired 3-Substituted Imidazo[1,2-a]pyridine

Q1: My reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?

A1: Low or no yield in the synthesis of 3-substituted imidazo[1,2-a]pyridines can stem from several factors, primarily related to reaction conditions and reagent stability. Here’s a step-by-step troubleshooting guide:

  • Incomplete Imine Formation: The initial and crucial step in the GBB reaction is the formation of an imine from the 2-aminopyridine and the aldehyde. Inadequate imine formation will halt the entire reaction sequence.

    • Solution: The use of a Lewis acid catalyst can facilitate imine formation. Additionally, the presence of a dehydrating agent can drive the equilibrium towards the imine product.[1] For instance, the use of trimethyl orthoformate as a dehydrating agent has been shown to improve yields.[1]

  • Hydrolysis of a Key Intermediate: The nitrilium ion, a key intermediate in the GBB reaction, is susceptible to hydrolysis, which will prevent the desired cyclization from occurring.

    • Solution: Ensure anhydrous reaction conditions.[2] Traces of water can lead to the formation of hydrolysis byproducts. Using freshly distilled solvents and inert atmosphere (e.g., nitrogen or argon) can minimize moisture contamination.

  • Sub-optimal Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters like temperature and solvent can significantly impact the reaction outcome.

    • Solution: A variety of catalysts have been successfully employed, including scandium triflate, p-toluenesulfonic acid, and iodine.[3][4] Optimization of the catalyst loading and screening of different solvents may be necessary. While many protocols exist, some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[5]

Problem 2: Presence of Significant Side Products Observed by TLC/NMR

Q2: I am observing significant impurities in my crude reaction mixture. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common issue. The most probable impurities are related to the hydrolysis of starting materials or intermediates.

  • Formation of N-substituted Formamides: Isocyanides are susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding N-substituted formamides. This side reaction consumes one of the key starting materials.

    • Troubleshooting: Maintain a neutral or slightly acidic pH. It is recommended to keep the pH of the reaction mixture below 9 to prevent detrimental basic hydrolysis of the isocyanide.

  • Unreacted Starting Materials: Incomplete conversion is a frequent cause of impurities.

    • Troubleshooting: Monitor the reaction progress closely using thin-layer chromatography (TLC). If the reaction stalls, consider optimizing the reaction time, temperature, or catalyst loading. In some cases, the order of addition of reagents can influence the outcome.

  • Formation of Unidentified Byproducts: Complex reaction mixtures can arise from the decomposition of sensitive reagents or intermediates.

    • Troubleshooting: Ensure the purity of your starting materials. Aldehydes, in particular, can be prone to oxidation. Using freshly purified reagents can often lead to cleaner reactions.

Below is a table summarizing the effect of various reaction parameters on the yield of the desired 3-substituted imidazo[1,2-a]pyridine.

ParameterConditionEffect on YieldReference
Catalyst Lewis Acid (e.g., Sc(OTf)₃)Generally improves yield by facilitating imine formation.[3]
Brønsted Acid (e.g., p-TsOH)Effective for promoting the reaction.[4]
Solvent Aprotic (e.g., Toluene)Can be effective, but may require higher temperatures.
Protic (e.g., Methanol)Often used, can act as a co-catalyst.[6]
Temperature Room TemperaturePossible for some substrates, but may lead to long reaction times.[4]
Elevated Temperature/MicrowaveCan significantly reduce reaction times and improve yields.[5]
Additives Dehydrating AgentImproves yield by shifting the equilibrium towards imine formation.[1]

Frequently Asked Questions (FAQs)

Q3: How can I confirm the regioselectivity of my reaction and ensure I have synthesized the 3-substituted isomer?

A3: The Groebke-Blackburn-Bienaymé reaction is known for its high regioselectivity, typically affording the 3-amino-substituted imidazo[1,2-a]pyridine. However, confirmation is crucial. The most definitive method for structure elucidation is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.

Q4: What is the general mechanism for the formation of 3-substituted imidazo[1,2-a]pyridines via the GBB reaction?

A4: The generally accepted mechanism for the GBB reaction involves three key steps:

  • Imine Formation: The 2-aminopyridine condenses with the aldehyde to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid.

  • Nucleophilic Attack and Cyclization: The isocyanide acts as a nucleophile and attacks the imine carbon, leading to the formation of a nitrilium ion intermediate. This is followed by an intramolecular cyclization.

  • Rearomatization: A final proton transfer step leads to the aromatic 3-substituted imidazo[1,2-a]pyridine product.

Q5: Are there any specific safety precautions I should take when working with isocyanides?

A5: Yes, isocyanides are known for their strong, unpleasant odors and are toxic. It is imperative to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visual Guides

The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.

GBB_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Imine->Nitrilium Ion + Isocyanide 3-Substituted Imidazo[1,2-a]pyridine 3-Substituted Imidazo[1,2-a]pyridine Nitrilium Ion->3-Substituted Imidazo[1,2-a]pyridine Cyclization & Aromatization

Caption: General reaction mechanism for the synthesis of 3-substituted imidazo[1,2-a]pyridines.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Purity & Stability Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Reagents->Optimize_Catalyst Add_Dehydrating_Agent Consider Adding a Dehydrating Agent Check_Conditions->Add_Dehydrating_Agent Optimize_Temp Optimize Temperature & Reaction Time Optimize_Catalyst->Optimize_Temp Purification_Issue Investigate Purification Protocol Optimize_Temp->Purification_Issue Add_Dehydrating_Agent->Optimize_Temp Side_Products Side Products Observed Check_pH Check and Adjust Reaction pH (avoid > 9) Side_Products->Check_pH Identify_Side_Products Attempt to Identify Side Products (e.g., via MS, NMR) Side_Products->Identify_Side_Products Modify_Workup Modify Workup Procedure Check_pH->Modify_Workup Identify_Side_Products->Modify_Workup

Caption: Troubleshooting workflow for the synthesis of 3-substituted imidazo[1,2-a]pyridines.

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of Imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my Imidazo[1,2-a]pyridine synthesis unexpectedly low?

Low yields can stem from several factors, including suboptimal reaction conditions, reactant quality, and the presence of side reactions. Here are some common causes and solutions:

  • Suboptimal Catalyst or Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for efficient synthesis. Many modern methods have moved away from harsh conditions. For instance, some protocols may require expensive or excessive amounts of catalysts which can hinder the reaction.[1] Consider re-evaluating your reaction parameters based on established literature for your specific substrates.

  • Influence of Substituents: The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. Generally, electron-donating groups on acetophenone derivatives tend to result in better yields compared to electron-withdrawing groups.[1] Similarly, in copper-catalyzed syntheses from aminopyridines and nitroolefins, electron-rich substrates often produce higher yields.[2]

  • Decomposition of Starting Materials: In isocyanide-based multicomponent reactions, acid-sensitive isocyanides like tert-butyl isocyanide can decompose, especially at higher temperatures, leading to lower yields of the desired product.[3]

  • Steric Hindrance: Bulky substituents on either the aminopyridine or the other coupling partner can sterically hinder the reaction, resulting in lower yields.[2]

Q2: I am observing multiple spots on my TLC analysis, indicating side products. What are the likely side reactions?

The formation of side products is a common challenge. The specific side reactions depend on the synthetic route employed. For instance, in multicomponent reactions, incomplete reactions or alternative cyclization pathways can lead to impurities. Careful monitoring of the reaction progress by TLC is essential to optimize the reaction time and minimize the formation of byproducts.[1]

Q3: What are the best practices for purifying Imidazo[1,2-a]pyridines?

Purification can sometimes be challenging. Here are some recommendations:

  • Crystallization: In some cases, the product may precipitate directly from the reaction mixture, allowing for simple filtration as the primary purification step.[3]

  • Column Chromatography: For many syntheses, purification by column chromatography on silica gel is necessary to isolate the desired product from starting materials and side products.[4]

  • Flow Synthesis and Purification: Automated flow synthesis systems can be coupled with in-line purification techniques, offering a more streamlined approach to obtaining pure compounds.[5]

Q4: Are there greener or more efficient synthetic alternatives to traditional methods?

Yes, significant efforts have been made to develop more environmentally friendly and efficient protocols.

  • Green Solvents: The use of water as a solvent is a key feature of several modern, eco-friendly protocols.[6]

  • Catalyst-Free Reactions: Some methods operate under catalyst-free conditions, reducing both cost and environmental impact.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in certain synthetic routes.[7]

  • Ultrasonication: Ultrasound-assisted synthesis is another green chemistry approach that can promote reactions, often in aqueous media.[1][6]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes and compares different reaction conditions for the synthesis of Imidazo[1,2-a]pyridines, providing a clear overview of various methodologies.

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Iodine-catalyzed three-component reaction2-aminopyridine, Acetophenone, DimedoneI₂ (20 mol%)WaterUltrasonic1.5 hup to 96%[1]
Copper-catalyzed one-pot procedureAminopyridines, NitroolefinsCuBrDMF80 °C-up to 90%[2]
Groebke–Blackburn–Bienaymé Reaction2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideNH₄Cl-60 °C (conventional) or MW8 h (conventional) or 30 min (MW)up to 89%[7]
Iodine-catalyzed three-component reaction2-aminopyridine, Aryl aldehyde, tert-butyl isocyanideIodineEthanolRoom Temp-Good to Excellent[3]
Aza-Friedel–Crafts ReactionImidazo[1,2-a]pyridine, Aromatic aldehyde, CycloamineY(OTf)₃Toluene110 °C12 h80-92%[4]

Experimental Protocols

General Protocol for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [1]

  • Reactant Mixture: In a suitable reaction vessel, combine 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol).

  • Catalyst and Solvent: Add molecular iodine (20 mol%) and water as the solvent.

  • Reaction Conditions: Subject the reaction mixture to ultrasonic irradiation for approximately 1.5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Troubleshooting

To further aid researchers, the following diagrams illustrate a general experimental workflow and a troubleshooting guide for the synthesis of Imidazo[1,2-a]pyridines.

G start Start: Reactant Selection reagents Prepare Starting Materials: - 2-Aminopyridine derivative - Carbonyl compound/alkyne etc. start->reagents reaction_setup Reaction Setup: - Choose catalyst & solvent - Set temperature/conditions reagents->reaction_setup monitoring Monitor Reaction (e.g., TLC, LC-MS) reaction_setup->monitoring workup Reaction Work-up: - Quenching - Extraction monitoring->workup purification Purification: - Column Chromatography - Crystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for Imidazo[1,2-a]pyridine synthesis.

G start Problem: Low Yield or Incomplete Reaction check_reagents Check Starting Material Quality - Purity of aminopyridine - Reactivity of carbonyl start->check_reagents optimize_conditions Optimize Reaction Conditions - Screen catalysts & solvents - Vary temperature & time start->optimize_conditions check_substituents Evaluate Substituent Effects - Consider electronic effects - Assess steric hindrance start->check_substituents side_reactions Identify Side Products - Analyze byproducts (MS, NMR) - Adjust stoichiometry start->side_reactions solution1 Use high-purity reagents check_reagents->solution1 solution2 Modify reaction parameters based on literature optimize_conditions->solution2 solution3 Choose alternative substrates if possible check_substituents->solution3 solution4 Alter reaction time or temperature side_reactions->solution4

Caption: Troubleshooting flowchart for Imidazo[1,2-a]pyridine synthesis issues.

References

Technical Support Center: Recrystallization of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl Imidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Gradually add more solvent in small increments while heating and stirring. If the compound still does not dissolve, the solvent is likely unsuitable. Select a more polar solvent.
No crystals form upon cooling Solution is too dilute; Cooling is too rapid; Supersaturation has not been achieved.Boil off some of the solvent to increase the concentration and allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Placing the solution in an ice bath can also promote crystallization.[1]
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated with impurities.Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the supersaturation point. Allow it to cool slowly. Consider a solvent pair system.
Low recovery of purified crystals Too much solvent was used; Premature crystallization during hot filtration; Crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Allow the solution to cool completely and stand for a sufficient time before filtering.
Colored impurities remain in crystals Inherent color of the compound; Impurities are co-crystallizing with the product.If the product is expected to be colorless, add a small amount of activated charcoal to the hot solution before filtration. Be aware that the product itself may be a yellow solid.[2]
Recrystallization fails to remove impurities Impurities have similar solubility to the product.If TLC or other analysis shows persistent impurities, column chromatography on silica gel is a recommended alternative purification method.[2][3] Common eluents include mixtures of ethyl acetate and hexane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on synthesis procedures for similar compounds, ethanol is a suitable solvent for recrystallization.[1] Acetone has also been used for related imidazo[1,2-a]pyridine derivatives.[4] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: My compound has formed an oil, not crystals. What should I do?

A2: "Oiling out" can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. Try reheating the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble (a co-solvent) to reduce the saturation level. Allow the solution to cool slowly. If the problem persists, consider using a different solvent system.

Q3: How can I induce crystallization if no crystals are forming?

A3: If crystals do not form upon cooling, you can try several techniques. First, try scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites. Alternatively, if you have a pure sample of the compound, you can add a small "seed crystal" to the solution. Finally, further cooling in an ice bath may be necessary to induce crystallization.[1]

Q4: What is the expected appearance of pure this compound?

A4: The appearance of imidazo[1,2-a]pyridine derivatives can vary, but they are often reported as white or yellow solids.[1][2]

Q5: When should I consider using column chromatography instead of recrystallization?

A5: Column chromatography is recommended when recrystallization fails to remove impurities effectively, which can happen if the impurities have very similar solubility characteristics to the desired compound.[2][3] It is also a preferred method for separating complex mixtures of reaction products.[4]

Experimental Protocol: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with continuous stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can affect crystal size. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diisopropyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum desiccator to remove residual solvent.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Product oils out? cool->oiling_out crystals_form Crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals Induce crystallization (scratch, seed, ice bath) crystals_form->no_crystals No check_purity Check purity (TLC, etc.) filter_dry->check_purity purity_ok Purity acceptable? check_purity->purity_ok end End purity_ok->end Yes column_chrom Purify by column chromatography purity_ok->column_chrom No no_crystals->cool oiling_out->crystals_form No reheat_add_cosolvent Reheat, add co-solvent, cool slowly oiling_out->reheat_add_cosolvent Yes reheat_add_cosolvent->cool column_chrom->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Chromatographic Separation of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of imidazo[1,2-a]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating imidazo[1,2-a]pyridine isomers?

A1: The main challenges stem from their similar physicochemical properties. Positional isomers often have very close polarities and pKa values, leading to co-elution in reversed-phase HPLC. Enantiomers, by definition, have identical properties in an achiral environment, necessitating the use of chiral stationary phases (CSPs) for separation.[1]

Q2: Which type of HPLC column is recommended for separating positional imidazo[1,2-a]pyridine isomers?

A2: A C18 column is a good starting point for separating positional isomers of imidazo[1,2-a]pyridine.[2] Optimization of the mobile phase, including organic modifier, pH, and additives, is crucial for achieving adequate resolution.

Q3: What are the recommended chiral stationary phases (CSPs) for separating imidazo[1,2-a]pyridine enantiomers?

A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for the chiral separation of imidazo[1,2-a]pyridine derivatives.[2][3] Examples include columns like Chiralpak® AS, Chiralcel® OD, and others.[2]

Q4: How does mobile phase pH affect the separation of imidazo[1,2-a]pyridine isomers?

A4: Mobile phase pH is a critical parameter due to the basic nature of the pyridine ring in the imidazo[1,2-a]pyridine scaffold. Adjusting the pH can significantly alter the retention and selectivity of the isomers.[4] For basic compounds, operating at a pH that is at least 2 units away from the analyte's pKa can ensure a consistent ionization state and improve peak shape.[5]

Q5: Can Supercritical Fluid Chromatography (SFC) be used to separate imidazo[1,2-a]pyridine isomers?

A5: Yes, SFC can be a powerful alternative to HPLC for separating structurally related compounds, including isomers. SFC often provides different selectivity compared to reversed-phase LC and can be advantageous for separating compounds that are difficult to resolve by HPLC.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Positional Isomers

Q: My positional imidazo[1,2-a]pyridine isomers are not separating on a C18 column. What steps can I take to improve resolution?

A: Poor resolution of positional isomers is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. The different solvent properties can alter selectivity.

  • Adjust the Mobile Phase pH: The basic nature of the imidazo[1,2-a]pyridine ring means that small changes in pH can significantly impact retention and selectivity. Experiment with a pH range, keeping in mind the pKa of your specific isomers. Using a buffer is highly recommended to maintain a stable pH.[5]

  • Modify the Gradient: If using a gradient, try a shallower gradient. A slower increase in the organic solvent concentration can often improve the separation of closely eluting peaks.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

Issue 2: Peak Tailing of Imidazo[1,2-a]pyridine Isomers

Q: I am observing significant peak tailing for my imidazo[1,2-a]pyridine isomers. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like imidazo[1,2-a]pyridines is typically caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[6][7] Here are some solutions:

  • Use a Mobile Phase Additive: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their interaction with your basic analytes and thus minimizing peak tailing.

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., < 4) can protonate the silanol groups, reducing their interaction with the protonated basic analytes.[5]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a well-end-capped column.[6]

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try diluting your sample.[6]

Issue 3: Poor or No Enantiomeric Separation on a Chiral Stationary Phase

Q: I am not able to separate the enantiomers of my chiral imidazo[1,2-a]pyridine derivative. What should I do?

A: Achieving chiral separation often requires screening different CSPs and mobile phases.

  • Screen Different CSPs: The interaction between a chiral analyte and a CSP is highly specific. If one CSP does not provide separation, try others with different chiral selectors (e.g., amylose vs. cellulose derivatives).[2][3]

  • Optimize the Mobile Phase: For polysaccharide-based CSPs, the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Vary the ratio of the alcohol to modulate retention and enantioselectivity.

  • Use Mobile Phase Additives: For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) or TEA to the mobile phase can significantly improve peak shape and sometimes enhance chiral recognition.

  • Consider a Different Elution Mode: If normal-phase conditions are not working, some polysaccharide-based CSPs can be operated in reversed-phase or polar organic modes.

Experimental Protocols

Protocol 1: General Method for Achiral Separation of Positional Isomers
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 10-50% B over 20 minutes. Adjust as needed based on initial scouting runs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the isomers).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in water) and filter through a 0.22 µm syringe filter.[8]

Protocol 2: General Method for Chiral Separation of Enantiomers
  • Column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The optimal ratio will need to be determined experimentally. For basic analytes, add 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

Table 1: Example Mobile Phase Additives for Peak Shape Improvement in Reversed-Phase HPLC.

AdditiveTypical ConcentrationMode of Action
Formic Acid0.1%Acidic modifier, protonates basic analytes and suppresses silanol ionization.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, can improve peak shape but may suppress MS signal.
Triethylamine (TEA)0.1 - 0.5%Competing base, masks silanol groups to reduce tailing of basic compounds.[8]
Ammonium Acetate/Formate10 - 20 mMBuffer, helps to control and maintain a stable mobile phase pH.

Visualizations

TroubleshootingWorkflow start Problem Identified: Poor Separation of Isomers check_resolution Are peaks co-eluting or is resolution < 1.5? start->check_resolution check_tailing Are peaks tailing? check_resolution->check_tailing No optimize_selectivity Optimize Selectivity (α) check_resolution->optimize_selectivity Yes optimize_efficiency Optimize Efficiency (N) check_tailing->optimize_efficiency No address_tailing Address Peak Tailing check_tailing->address_tailing Yes change_organic Change Organic Modifier (ACN vs. MeOH) optimize_selectivity->change_organic adjust_ph Adjust Mobile Phase pH optimize_selectivity->adjust_ph change_column Change Column (different stationary phase) optimize_selectivity->change_column adjust_flow Adjust Flow Rate optimize_efficiency->adjust_flow use_smaller_particles Use Longer Column or Smaller Particle Size Column optimize_efficiency->use_smaller_particles add_competing_base Add Competing Base (e.g., TEA) address_tailing->add_competing_base use_endcapped_column Use High-Purity End-Capped Column address_tailing->use_endcapped_column reduce_sample_load Reduce Sample Load address_tailing->reduce_sample_load solution Separation Achieved change_organic->solution adjust_ph->solution change_column->solution adjust_flow->solution use_smaller_particles->solution add_competing_base->solution use_endcapped_column->solution reduce_sample_load->solution

Caption: A logical workflow for troubleshooting poor separation of imidazo[1,2-a]pyridine isomers.

MethodDevelopment start Define Separation Goal (Positional vs. Chiral) column_selection Column Selection start->column_selection achiral_col Achiral (e.g., C18) column_selection->achiral_col Positional chiral_col Chiral (e.g., Polysaccharide) column_selection->chiral_col Chiral mobile_phase_screening Mobile Phase Screening achiral_col->mobile_phase_screening chiral_col->mobile_phase_screening rp_mode Reversed-Phase (ACN/H2O or MeOH/H2O with additives) mobile_phase_screening->rp_mode np_mode Normal-Phase (Hexane/Alcohol) mobile_phase_screening->np_mode optimization Optimization rp_mode->optimization np_mode->optimization optimize_params Adjust: - Gradient/Isocratic % - pH / Additives - Temperature - Flow Rate optimization->optimize_params validation Method Validation optimize_params->validation

Caption: A systematic workflow for HPLC method development for imidazo[1,2-a]pyridine isomers.

References

Technical Support Center: Synthesis of Multi-Drug Resistant Tuberculosis (MDR-TB) Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of agents targeting multi-drug resistant tuberculosis (MDR-TB).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of new-generation MDR-TB drugs like Bedaquiline, Pretomanid, and Delamanid?

A1: The synthesis of these complex molecules often presents several key challenges:

  • Stereocontrol: Achieving the desired stereochemistry is critical for biological activity. For instance, Bedaquiline has two stereocenters, and only the (1R, 2S)-isomer is the active drug.[1] Syntheses often produce a mixture of diastereomers, requiring challenging separations and resulting in lower yields of the desired product.[1][2]

  • Low Yields: Multi-step syntheses, coupled with purification losses at each stage, can lead to low overall yields. The original industrial synthesis of a Bedaquiline analogue, for example, had an overall yield of just 1%.

  • Hazardous Reagents and Conditions: Some synthetic routes involve hazardous reagents like sodium hydride in DMF, which can pose significant risks, especially during scale-up.[3][4] The use of explosive starting materials like 2,4-dinitroimidazole in early syntheses of Pretomanid is another example.[4]

  • Protecting Group Strategies: The synthesis of complex molecules like Delamanid often requires the use of protecting groups to mask reactive functional groups. The selection, application, and removal of these groups need to be carefully planned to avoid side reactions and ensure a high overall yield.[5]

  • Scale-up Issues: A synthetic route that works well on a laboratory scale may not be feasible for large-scale production due to factors like reaction kinetics, heat transfer, and purification methods.

Q2: How can I improve the diastereoselectivity in the synthesis of Bedaquiline?

A2: Poor diastereoselectivity is a well-documented challenge in Bedaquiline synthesis, often resulting in a nearly 1:1 mixture of the desired (RS, SR) and undesired (RR, SS) diastereomers when using standard bases like Lithium Diisopropylamide (LDA).[2] To improve this, consider the following strategies:

  • Chiral Bases: Employing chiral bases can create a diastereomeric transition state that favors the formation of one diastereomer. For example, using (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to significantly improve the diastereomeric ratio to 90:10.[1][6]

  • Salt Additives: The addition of lithium bromide (LiBr) in combination with less sterically hindered lithium amides can drastically improve both the yield and diastereoselectivity of the key 1,2-addition step.[7]

  • Solvent and Temperature Control: The choice of solvent and strict control of reaction temperature are crucial. Unintentional warming of the reaction mixture can negatively impact diastereoselectivity.[8]

Q3: What are the key considerations for selecting a synthetic route for Pretomanid for scale-up?

A3: For scaling up Pretomanid synthesis, the ideal route should be efficient, safe, and cost-effective. Key considerations include:

  • Starting Materials: Opt for readily available and non-explosive starting materials. Modern syntheses of Pretomanid have moved away from the hazardous 2,4-dinitroimidazole to safer alternatives like 2-bromo-4-nitroimidazole.[3][4]

  • Number of Steps and Purification: A shorter synthetic route with fewer purification steps is generally preferred for scale-up to maximize overall yield and reduce costs. "One-pot" procedures for deprotection and cyclization steps are highly advantageous.[4][9]

  • Reagent Safety and Cost: Avoid hazardous and expensive reagents where possible. For example, replacing thionyl chloride with greener alternatives for amide coupling in the synthesis of related compounds is a desirable modification.

  • Robustness of Reactions: The chosen reactions should be robust and give consistent yields and purity on a larger scale.

Troubleshooting Guides

Bedaquiline Synthesis: Low Diastereoselectivity in Lithiation-Addition Step
Symptom Possible Cause(s) Suggested Action(s)
Near 1:1 ratio of diastereomers (determined by HPLC or NMR) Use of a non-chiral base (e.g., LDA).Switch to a chiral lithium amide base, such as lithium (R)-2-(methoxymethyl)pyrrolidide or (+)-bis[(R)-1-phenylethyl] lithium amide.[1]
Absence of beneficial salt additives.Add anhydrous lithium bromide (LiBr) to the reaction mixture. This has been shown to improve the diastereomeric ratio in favor of the desired isomer.[7]
Inconsistent reaction temperature.Maintain strict temperature control, especially during reagent addition and quenching. Use a cryostat for precise temperature management.[8]
Impure starting materials or reagents.Ensure all starting materials, solvents, and reagents are of high purity and anhydrous where required. Titrate organolithium reagents before use.
Pretomanid Synthesis: Low Yield in Cyclization Step
Symptom Possible Cause(s) Suggested Action(s)
Low conversion to Pretomanid with significant starting material remaining. Inefficient deprotection of the protecting group (e.g., silyl ether).Optimize deprotection conditions. If using TBAF, ensure the reagent is fresh and the reaction goes to completion before initiating cyclization.[4]
Unsuitable base or solvent for cyclization.For one-pot deprotection/cyclization, potassium carbonate in methanol at low temperatures has proven effective for certain protecting groups.[3]
Formation of side products.Careful control of reaction temperature and slow addition of reagents can suppress the formation of undesired cyclized side products.[3]
Delamanid Synthesis: Inefficient Protecting Group Removal
Symptom Possible Cause(s) Suggested Action(s)
Incomplete removal of Boc or other protecting groups. Inappropriate deprotection conditions.For Boc group removal, using hydrogen chloride in ethyl acetate can be an effective method that also facilitates purification by precipitating the desired product.[10]
Degradation of the molecule under harsh deprotection conditions.Explore orthogonal protecting group strategies that allow for deprotection under milder, more specific conditions, thus preserving the integrity of the rest of the molecule.

Data Presentation

Table 1: Comparison of Diastereomeric Ratios in Bedaquiline Synthesis under Various Conditions

Base Additive Diastereomeric Ratio (RS, SR) : (RR, SS) Yield of Desired Diastereomer (%) Reference
LDANone50:50~10-17[2]
(+)-bis[(R)-1-phenylethyl] lithium amideNone90:1033[1][6]
Pyrrolidine Lithium AmideLiBr2.5 : 160[7]
N-methylpiperazine Lithium AmideLiBr2.5 : 160[7]

Table 2: Overview of Pretomanid Synthesis Yields from Different Routes

Starting Material Number of Steps Overall Yield (%) Key Features Reference
2,4-dinitroimidazole517Use of explosive starting material.[4]
2-bromo-4-nitroimidazole & TBS-protected glycidol410Safer starting material, multiple chromatographic purifications.[3][4]
2-chloro-4-nitroimidazole & (S)-epichlorohydrin428One-pot cleavage and cyclization.[4]
Protected (R)-glycidols & 2-bromo-4-nitroimidazole3up to 40Linear synthesis, one-pot deprotection/cyclization.[4]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Bedaquiline

This protocol is adapted from improved synthetic routes aimed at enhancing diastereoselectivity.[1][6]

Objective: To synthesize Bedaquiline with improved diastereoselectivity using a chiral base.

Materials:

  • 3-benzyl-6-bromo-2-methoxyquinoline

  • 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one

  • (+)-bis[(R)-1-phenylethyl]amine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaCl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • Preparation of the Chiral Lithium Amide Base:

    • In a flame-dried, argon-purged flask, dissolve (+)-bis[(R)-1-phenylethyl]amine in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the solution at -78 °C for 30 minutes.

  • Lithiation of the Quinoline:

    • In a separate flame-dried, argon-purged flask, dissolve 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF and cool to -20 °C.

    • Slowly add the freshly prepared chiral lithium amide solution via cannula.

    • Stir the reaction mixture at -20 °C for 1 hour.

  • Addition of the Ketone:

    • Cool the reaction mixture to -78 °C.

    • In a separate flask, dissolve 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one in anhydrous THF.

    • Add the ketone solution dropwise to the reaction mixture via cannula over 20 minutes.

    • Stir the resulting solution at -78 °C for 3 hours.

  • Workup and Isolation:

    • Warm the reaction to room temperature and quench with saturated aqueous NaCl solution.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

    • Purify the desired diastereomer by column chromatography.

Protocol 2: One-Pot Deprotection and Cyclization for Pretomanid Synthesis

This protocol is based on an efficient synthesis of Pretomanid, avoiding the isolation of the deprotected intermediate.[3]

Objective: To perform a one-pot deprotection and cyclization to synthesize Pretomanid.

Materials:

  • Crude O-benzylated intermediate (from the previous step)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Deprotection:

    • Dissolve the crude O-benzylated intermediate in methanol and cool the solution to -10 °C.

    • Add an excess of solid K₂CO₃ at once.

    • Monitor the reaction by HPLC to confirm the complete saponification to the alcohol intermediate. This typically takes around 2 hours.

  • Cyclization:

    • After complete deprotection, warm the reaction mixture to 0 °C and stir overnight (approximately 14 hours).

    • Monitor the formation of Pretomanid by HPLC. Avoid prolonged reaction times or higher temperatures to minimize the formation of side products.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Stir the mixture overnight at ambient temperature to precipitate the crude Pretomanid.

    • Filter the solid and dry it.

    • Suspend the crude product in hot MTBE to remove impurities.

    • Filter to obtain Pretomanid as a colorless solid.

Visualizations

experimental_workflow_bedaquiline cluster_0 Step 1: Chiral Base Formation cluster_1 Step 2: Lithiation cluster_2 Step 3: Addition & Workup Chiral Amine Chiral Amine Chiral Lithium Amide Chiral Lithium Amide Chiral Amine->Chiral Lithium Amide + n-BuLi -78°C, THF n-BuLi n-BuLi n-BuLi->Chiral Lithium Amide Lithiated Quinoline Lithiated Quinoline Chiral Lithium Amide->Lithiated Quinoline Quinoline Quinoline Quinoline->Lithiated Quinoline + Chiral Lithium Amide -20°C, THF Crude Bedaquiline Crude Bedaquiline Lithiated Quinoline->Crude Bedaquiline + Ketone -78°C, then workup Ketone Ketone Ketone->Crude Bedaquiline Purified Bedaquiline Purified Bedaquiline Crude Bedaquiline->Purified Bedaquiline Chromatography

Caption: Workflow for the diastereoselective synthesis of Bedaquiline.

troubleshooting_yield_pretomanid start Low Yield in Pretomanid Cyclization Step check_deprotection Check for complete deprotection by HPLC start->check_deprotection check_side_products Analyze crude mixture for side products check_deprotection->check_side_products Yes incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No side_products_present Side Products Detected check_side_products->side_products_present Yes no_issues Yield Improves check_side_products->no_issues No optimize_deprotection Action: Optimize deprotection (e.g., fresh reagents, longer time) incomplete_deprotection->optimize_deprotection optimize_cyclization Action: Optimize cyclization (e.g., lower temp, shorter time) side_products_present->optimize_cyclization optimize_deprotection->no_issues optimize_cyclization->no_issues

Caption: Troubleshooting logic for low yield in Pretomanid cyclization.

References

Validation & Comparative

A Comparative Guide to the Characterization of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry, with its 2-methyl analog and the well-established drug, Zolpidem. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, valued for its broad range of biological activities including anti-tubercular, anti-inflammatory, and hypnotic effects.[1] This document aims to serve as a practical resource by presenting key characterization data in a comparative format, alongside detailed experimental protocols and a visual representation of the general synthetic and analytical workflow.

Performance and Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound and the selected alternative compounds. This allows for a direct comparison of their fundamental properties.

Table 1: Physical and Chromatographic Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₁₀N₂O₂190.2050-51White Solid
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂204.2364-65White Solid
ZolpidemC₁₉H₂₁N₃O307.39196White Crystalline Powder

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
This compound 1.43 (t, 3H), 4.42 (q, 2H), 7.05 (t, 1H), 7.42 (t, 1H), 7.74 (d, 1H), 8.31 (s, 1H), 9.31 (d, 1H)14.4, 60.4, 114.1, 115.8, 117.8, 127.4, 127.6, 141.4, 148.4, 180.6~3050 (Ar C-H), ~2980 (Aliph. C-H), ~1720 (C=O, ester), ~1640 (C=C/C=N), ~1250 (C-O)[M+H]⁺ expected at 191.08
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 1.44 (t, 3H), 2.74 (s, 3H), 4.43 (q, 2H), 6.89 (t, 1H), 7.29 (t, 1H), 7.63 (d, 1H), 9.21 (d, 1H)14.5, 17.2, 60.1, 112.9, 117.4, 124.6, 125.2, 126.9, 145.2, 150.1, 164.2Not explicitly found[M]⁺ at 204.09
Zolpidem 2.37 (s, 3H), 2.44 (s, 3H), 3.00 (s, 3H), 3.16 (s, 3H), 4.31 (s, 2H), 7.12 (d, 1H), 7.18 (d, 2H), 7.48 (d, 2H), 7.55 (d, 1H), 8.43 (s, 1H)18.5, 21.2, 35.6, 37.3, 38.9, 115.1, 118.8, 124.0, 126.9, 128.3, 129.2, 132.8, 137.4, 142.7, 144.1, 167.33100-2900 (C-H), 1637 (C=O, amide), 1538 (C=C)[M+H]⁺ at 308.18

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further development.

Synthesis Protocols

1. Synthesis of this compound:

A solution of 2-aminopyridine (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 mmol) in 2 mL of DMF is stirred at 65 °C for 2 hours. Subsequently, sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially. The mixture is then stirred at 85 °C until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane, 1:6) to yield the pure compound.

2. Synthesis of Zolpidem (Illustrative Four-Step Process):

An efficient and scalable synthesis of Zolpidem has been reported.[2] A key intermediate, 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid, is reacted with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like dichloromethane. The resulting acid chloride is then reacted in situ with anhydrous dimethylamine. The reaction mass is subsequently washed with an aqueous sodium hydroxide solution to remove acidic impurities. The crude Zolpidem is then isolated and can be purified by recrystallization to achieve high purity (>99.9%).[2]

Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. For solid samples, the attenuated total reflectance (ATR) method is commonly used, with spectra captured in the 4000-400 cm⁻¹ range.[3]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source to confirm the molecular weight and fragmentation patterns of the synthesized compounds.[4]

  • Melting Point Determination: Melting points are determined using a standard melting point apparatus and are reported uncorrected.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives, providing a clear visual guide for the experimental process.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (e.g., 2-Aminopyridine) reaction Cyclocondensation Reaction start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product Isolated Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (LC-MS / GC-MS) ir IR Spectroscopy mp Melting Point Determination analysis Structure Confirmation & Purity Assessment mp->analysis product->nmr

Caption: Synthetic and Characterization Workflow for Imidazo[1,2-a]pyridines.

Signaling Pathways and Biological Context

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of drugs targeting a variety of signaling pathways. For instance, certain derivatives have been designed as potent inhibitors of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is crucial in inflammation and cancer. The following diagram illustrates this inhibitory action.

G LPS Inflammatory Stimuli (e.g., LPS) STAT3 STAT3 LPS->STAT3 NFkB NF-κB LPS->NFkB iNOS iNOS STAT3->iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammation Pro-inflammatory Response iNOS->Inflammation COX2->Inflammation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->STAT3 ImidazoPyridine->NFkB

Caption: Inhibition of the STAT3/NF-κB Inflammatory Pathway.

This guide provides a foundational dataset for researchers working with this compound and related structures. The comparative data and standardized protocols herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to the ¹H NMR Spectrum of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectrum of Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate, a close structural analog of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, with the spectrum of the parent heterocycle, Imidazo[1,2-a]pyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate and Imidazo[1,2-a]pyridine. The data for the ethyl-substituted compound provides a strong indication of the expected chemical shifts and coupling patterns for the target compound, this compound.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate *H-59.33dt7.0, 1.21H
H-87.66dt8.9, 1.21H
H-77.37ddd8.9, 6.8, 1.31H
H-66.97td6.9, 1.31H
-OCH₂CH₃4.43q7.12H
-CH₂CH₃ (2-pos)3.13q7.52H
-OCH₂CH₃1.44t7.13H
-CH₂CH₃ (2-pos)1.36t7.53H
Imidazo[1,2-a]pyridine H-58.08d6.91H
H-87.59d9.11H
H-37.54s-1H
H-27.42s-1H
H-77.13t7.81H
H-66.74t6.71H

Note: Data for Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate is presented as a close analog to this compound.

Analysis of Spectral Features

The introduction of the ethyl carboxylate group at the 3-position and the ethyl group at the 2-position in Ethyl 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate significantly influences the chemical shifts of the protons on the imidazo[1,2-a]pyridine core compared to the unsubstituted parent compound.

  • Deshielding of H-5: The proton at the 5-position (H-5) in the substituted compound experiences a significant downfield shift (9.33 ppm) compared to the unsubstituted analog (8.08 ppm). This is attributed to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electronic changes in the ring system due to substitution.

  • Shifts in the Pyridine Ring Protons: The protons on the pyridine ring (H-6, H-7, and H-8) also show altered chemical shifts, reflecting the change in the electronic environment.

  • Ethyl Carboxylate Signals: The signals for the ethyl group of the carboxylate moiety appear as a quartet around 4.43 ppm and a triplet around 1.44 ppm, which are characteristic features for an ethyl ester.

  • Ethyl Group at 2-Position: The ethyl group at the 2-position gives rise to a quartet at 3.13 ppm and a triplet at 1.36 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of imidazo[1,2-a]pyridine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • The probe temperature is typically set to 25 °C.

3. Data Acquisition:

  • A standard pulse sequence for ¹H NMR is used.

  • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • The relaxation delay should be set appropriately (e.g., 1-2 seconds).

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each resonance.

  • Peak picking is done to identify the chemical shift of each signal.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with the proton positions labeled for correlation with the expected ¹H NMR spectrum.

Caption: Structure of this compound with proton numbering.

A Comparative Guide to the 13C NMR Analysis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides invaluable insights into the carbon framework of molecules. This guide offers a comparative analysis of the 13C NMR data for Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, a significant heterocyclic scaffold, and its derivatives. The information presented herein is supported by experimental data to aid in the characterization and differentiation of these compounds.

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of substituted derivatives is crucial for establishing structure-activity relationships. 13C NMR spectroscopy is a powerful tool for this purpose, with chemical shifts being highly sensitive to the electronic environment of each carbon atom.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and several of its substituted analogs. The data has been compiled from various scientific literature sources. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

CompoundC2C3C5C6C7C8C8aC=OOCH₂CH₃Other Signals
This compound 141.42115.77127.59114.14127.39117.79148.35180.5860.3814.41
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate-------160.3360.7214.39146.62, 141.69, 128.76, 125.67, 122.64, 118.05, 116.25
Ethyl 2-ethyl-7-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate--------44.4514.441.36 (CH₂CH₃ ), 3.12 (CH₂ CH₃), 6.89, 7.48, 9.36
Ethyl 7-(trifluoromethyl)-2-ethylimidazo[1,2-a]pyridine-3-carboxylate--------44.4614.451.36 (CH₂CH₃ ), 3.15 (CH₂ CH₃), 7.14, 7.93, 9.44

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring 13C NMR spectra of imidazo[1,2-a]pyridine derivatives.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the 13C frequency.

  • Calibrate the 90° pulse width for 13C.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed.

  • Key acquisition parameters to consider:

    • Spectral Width: Approximately 200-250 ppm to cover the full range of expected chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): Varies depending on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Peak picking is then performed to determine the chemical shift of each resonance.

Visualizing Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with its 13C NMR assignments and a generalized workflow for NMR analysis.

Caption: Structure and 13C NMR assignments for this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Compound B Transfer to NMR Tube A->B C Tune & Match Probe B->C D Set Acquisition Parameters C->D E Acquire 13C Spectrum D->E F Fourier Transform E->F G Phasing & Baseline Correction F->G H Peak Picking & Assignment G->H I Comparative Analysis H->I

Caption: Generalized experimental workflow for 13C NMR analysis.

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl imidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for its characterization, supported by experimental data and detailed protocols.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. Accurate and robust analytical methods are crucial for advancing compounds based on this scaffold through the development pipeline. While mass spectrometry (MS) stands out for its sensitivity and structural insight, a comprehensive analytical strategy often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide will dissect the mass spectrometric behavior of this compound and objectively compare its performance against these established methods.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed, each providing unique and complementary information.

Under ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺, due to the basic nitrogen atoms in the imidazopyridine ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, confirming the elemental composition.[1] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, yielding structurally informative product ions.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways:

  • Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

  • Loss of ethylene (C₂H₄): Resulting from a McLafferty-type rearrangement, if a gamma-hydrogen is accessible.

  • Cleavage of the ester group: Leading to the formation of the imidazo[1,2-a]pyridine cation.

  • Ring fragmentation of the imidazo[1,2-a]pyridine core: This can involve the loss of small neutral molecules like HCN.

The following diagram illustrates the predicted fragmentation pathway under mass spectrometry.

Fragmentation_Pathway_of_Ethyl_Imidazo[1,2-a]pyridine-3-carboxylate M This compound [M]+• F1 [M - C₂H₄]+• (m/z 162) M->F1 - C₂H₄ F2 [M - OC₂H₅]+ (m/z 145) M->F2 - •OC₂H₅ F3 [Imidazo[1,2-a]pyridine]+ (m/z 118) F2->F3 - CO F4 [F3 - HCN]+ (m/z 91) F3->F4 - HCN

Predicted mass spectrometry fragmentation pathway.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural detail, a multi-technique approach is often necessary for comprehensive characterization and quality control. The following table compares the performance of mass spectrometry with HPLC-UV and NMR for the analysis of this compound.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Primary Use Identification, Quantification, Structural ElucidationQuantification, Purity Assessment, SeparationStructural Elucidation, Purity Assessment
Sensitivity Very High (pg-fg range)Moderate (ng-µg range)Low (µg-mg range)
Selectivity Very HighGoodHigh
Structural Info High (Fragmentation Pattern)Low (Retention Time)Very High (Chemical Shifts, Coupling)
Quantitative Yes (with internal standards)Yes (with external standards)Yes (qNMR with internal standards)
Sample Throughput HighHighLow
Instrumentation Cost HighModerateVery High
Expertise Required HighModerateHigh

LC-MS/MS offers superior sensitivity and specificity for quantification, making it ideal for bioanalytical studies and impurity profiling at trace levels.[3] HPLC-UV is a robust and cost-effective technique for routine purity checks and quantification in less complex matrices.[4][5][6][7][8][9] NMR spectroscopy provides the most detailed structural information, enabling unambiguous identification and the determination of stereochemistry, but with lower sensitivity.[10]

The following diagram illustrates a typical analytical workflow comparing these techniques.

Analytical_Workflow_Comparison cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Output cluster_3 Information Obtained Sample This compound (in appropriate solvent) LCMS LC-MS/MS Sample->LCMS HPLC HPLC-UV Sample->HPLC NMR NMR Sample->NMR MS_Data Mass Spectrum (m/z, fragmentation) LCMS->MS_Data HPLC_Data Chromatogram (retention time, peak area) HPLC->HPLC_Data NMR_Data NMR Spectrum (chemical shifts, integrals) NMR->NMR_Data MS_Info Molecular Weight Structural Fragments Quantification (high sensitivity) MS_Data->MS_Info HPLC_Info Purity Quantification (routine) HPLC_Data->HPLC_Info NMR_Info Definitive Structure Isomer identification Quantification (qNMR) NMR_Data->NMR_Info

Comparative analytical workflow.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data.

Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Scan Range (Full Scan): m/z 50-500.

  • Product Ion Scan: Precursor ion selection of the [M+H]⁺ ion with collision energy optimized for fragmentation.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system with a UV-Vis detector.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7).

  • Isocratic/Gradient: An isocratic or gradient elution profile optimized for the separation of the analyte from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm or the lambda max).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters:

  • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse sequence, may require a longer acquisition time.

  • 2D NMR (COSY, HSQC, HMBC): To aid in complete structural assignment.

Conclusion

In the analytical landscape for this compound, mass spectrometry, particularly LC-MS/MS, emerges as a highly sensitive and specific technique for both identification and quantification. Its ability to provide structural information through fragmentation is a significant advantage. However, for routine purity analysis and quantification in simpler matrices, HPLC-UV remains a reliable and cost-effective workhorse. For unequivocal structure confirmation and elucidation of complex stereochemistry, NMR spectroscopy is indispensable. The optimal analytical strategy, therefore, lies in the intelligent integration of these techniques, leveraging the strengths of each to build a comprehensive understanding of the molecule's identity, purity, and quantity. This integrated approach is fundamental for accelerating drug discovery and development programs.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The development of efficient and versatile synthetic methods to access this privileged heterocyclic system is, therefore, of paramount importance. This guide provides a comparative overview of key synthetic strategies for imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions, and modern transition-metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions. The following table summarizes quantitative data for representative examples of these methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneNaHCO₃EthanolReflux2-6 h60-85[3]
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneI₂, PyridineNeat110-1401-4 h40-60[4][5]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃ (5 mol%)MethanolRoom Temp8 hup to 95[4][6][7]
One-Pot Metal-Free Reaction Pyridin-2-amines, Ynals, Alcohols/ThiolsAcetic AcidCH₃OH8012 hGood[8]
Microwave-Assisted Synthesis (Catalyst-Free) 2-Aminonicotinic acid, ChloroacetaldehydeWaterMicrowave (150W)12030 min92-95[1][9]
Ultrasound-Mediated Green Synthesis 2-Aminopyridines, KetonesKI/tert-butyl hydroperoxideWaterRoom Temp1-2 hGood[10]
Copper-Catalyzed A³-Coupling 2-Aminopyridine, Aldehyde, AlkyneCu(II)-AscorbateAqueous Micellar Media806-12 hup to 90[11]
Buchwald-Hartwig Amination 2-Halopyridine, AminePalladium catalyst, LigandToluene80-11012-24 hVaries[12][13]
Ullmann Condensation 2-Halopyridine, AmineCopper catalystDMF, NMP150-21012-48 hVaries[14]

Experimental Protocols

Classical Method: Tschitschibabin Reaction

This foundational method involves the condensation of a 2-aminopyridine with an α-haloketone.

Experimental Protocol: A mixture of 2-aminopyridine (1 mmol) and the respective α-haloketone (1.1 mmol) is refluxed in ethanol (10 mL) in the presence of sodium bicarbonate (2 mmol) for 2-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[3]

Multicomponent Reaction: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component synthesis that provides rapid access to diverse 3-aminoimidazo[1,2-a]pyridines.[7][15]

Experimental Protocol: To a solution of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in methanol (5 mL), an isocyanide (1 mmol) and scandium(III) triflate (5 mol%) are added. The reaction mixture is stirred at room temperature for 8 hours. After completion of the reaction, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the pure 3-aminoimidazo[1,2-a]pyridine.[4][6]

Green Chemistry Approach: Microwave-Assisted Catalyst-Free Synthesis

This environmentally benign method utilizes water as a solvent and microwave irradiation to accelerate the reaction, often without the need for a catalyst.[1][16]

Experimental Protocol: A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.1 mmol) in water (5 mL) is subjected to microwave irradiation at 120°C (150 W) for 30 minutes in a sealed vessel.[1] After completion, the reaction mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under vacuum, and the crude product is recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative with excellent yield (92–95%).[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine One-Pot Reaction->Imidazo[1,2-a]pyridine

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis.

Microwave_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Green Synthesis cluster_product Final Product 2-Aminopyridine Derivative 2-Aminopyridine Derivative Microwave Irradiation Microwave Irradiation 2-Aminopyridine Derivative->Microwave Irradiation α-Halo Carbonyl α-Halo Carbonyl α-Halo Carbonyl->Microwave Irradiation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Microwave Irradiation->Imidazo[1,2-a]pyridine Water (Solvent) Water (Solvent) Water (Solvent)->Microwave Irradiation

Caption: Workflow for the microwave-assisted green synthesis of imidazo[1,2-a]pyridines.

Cross_Coupling_Logic Aryl Halide Aryl Halide Pd or Cu Catalyst Pd or Cu Catalyst Aryl Halide->Pd or Cu Catalyst Amine Amine Amine->Pd or Cu Catalyst C-N Bond Formation C-N Bond Formation Pd or Cu Catalyst->C-N Bond Formation Ligand Ligand Ligand->Pd or Cu Catalyst Base Base Base->Pd or Cu Catalyst Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core C-N Bond Formation->Imidazo[1,2-a]pyridine Core

Caption: Logical relationship in transition-metal-catalyzed C-N cross-coupling reactions.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with a clear trend towards more efficient, atom-economical, and environmentally friendly methods. While classical methods like the Tschitschibabin reaction remain relevant, multicomponent reactions such as the GBB synthesis offer superior efficiency and diversity for library synthesis. Furthermore, modern green chemistry approaches, including microwave-assisted and ultrasound-mediated syntheses, provide rapid and high-yielding routes with reduced environmental impact.[1][10][17] The choice of synthetic method will ultimately depend on the specific target molecule, desired substitution pattern, and the scale of the synthesis. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors in the exciting field of medicinal chemistry.

References

Unlocking the Potential of the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to the Biological Activity of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological prowess of the parent compound, ethyl imidazo[1,2-a]pyridine-3-carboxylate, against its more complex derivatives. Through a detailed examination of experimental data, this report illuminates the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system.

The parent compound, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, has been identified as a weakly active antitubercular agent, with a reported Minimum Inhibitory Concentration (MIC) of approximately 65 µM against Mycobacterium tuberculosis H37Rv.[1] This modest activity has, however, positioned it as a valuable starting point for the synthesis of a multitude of derivatives with significantly enhanced potency across various therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

Comparative Biological Activity

The true potential of the imidazo[1,2-a]pyridine core is unlocked through derivatization, primarily at the 3-position. The conversion of the ethyl carboxylate to various carboxamides has proven to be a particularly fruitful strategy, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A significant body of research highlights the potent antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds have demonstrated remarkable efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateM. tuberculosis H37RvMIC~65 µM[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (various)Replicating M. tuberculosisMIC900.4–1.9 µM[2][3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (various)Multi-drug resistant M. tuberculosisMIC900.07–2.2 µM[2][3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (various)Extensively drug-resistant M. tuberculosisMIC900.07–0.14 µM[2][3]
Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.

Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
Imidazo[1,2-a]pyridine-3-carboxamide (IP-5)HCC1937 (Breast Cancer)IC5045 µM[4][5]
Imidazo[1,2-a]pyridine-3-carboxamide (IP-6)HCC1937 (Breast Cancer)IC5047.7 µM[4][5]
Imidazo[1,2-a]pyridine-3-carboxamide (IP-7)HCC1937 (Breast Cancer)IC5079.6 µM[4][5]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3h)HCT-15 (Colon Cancer)IC5066.92 µmol/L[6]
2,3-diaryl-3H-imidazo[4,5-b]pyridines (various)K562 (Leukemia)IC5042 - 57 µmol/L[6]
2,3-diaryl-3H-imidazo[4,5-b]pyridines (various)MCF-7 (Breast Cancer)IC5044 - 72 µmol/L[6]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)Various tumor cell linesIC500.09 - 0.43 µM[7]
Anti-inflammatory Activity

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, leading to the downregulation of pro-inflammatory mediators. Some derivatives have also shown selective inhibition of cyclooxygenase-2 (COX-2).

Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)COX-2InhibitionPreferential[8][9]
2,3-diaryl-3H-imidazo[4,5-b]pyridines (various)COX-1IC5010 - 43 µmol/L[6]
2,3-diaryl-3H-imidazo[4,5-b]pyridines (various)COX-2IC509.2 - 279.3 µmol/L[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The general synthesis of imidazo[1,2-a]pyridine-3-carboxamides commences with the saponification of the parent this compound. This is followed by an amide coupling reaction.

Step 1: Saponification of this compound

  • Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, typically lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • Filter, wash, and dry the resulting imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid in an appropriate solvent, such as acetonitrile (ACN) or dichloromethane (DCM).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like 4-dimethylaminopyridine (DMAP).

  • Introduce the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Perform an aqueous work-up and purify the crude product using column chromatography to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide derivative.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Science

To better understand the mechanisms and workflows involved in the study of imidazo[1,2-a]pyridine derivatives, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anticancer Anticancer Assays (IC50) characterization->anticancer antiinflammatory Anti-inflammatory Assays (IC50) characterization->antiinflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) anticancer->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., COX) antiinflammatory->enzyme_inhibition sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar enzyme_inhibition->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A general experimental workflow for the biological evaluation of chemical compounds.

STAT3_NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Activation receptor->IKK STAT3_activation STAT3 Phosphorylation receptor->STAT3_activation IkB IκB Degradation IKK->IkB NFkB NF-κB Release IkB->NFkB NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation STAT3_dimerization STAT3 Dimerization & Translocation STAT3_activation->STAT3_dimerization gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_translocation->gene_expression STAT3_dimerization->gene_expression imidazo_derivative Imidazo[1,2-a]pyridine Derivative imidazo_derivative->IKK Inhibition imidazo_derivative->STAT3_activation Inhibition

References

The Potent Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a highly promising framework in the quest for novel antitubercular agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that has yielded a clinical candidate and demonstrates potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The following sections detail the key structural modifications influencing biological activity, present comparative data in a structured format, and outline the experimental protocols used for their evaluation.

The discovery of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides marked a significant advancement in the development of novel anti-TB agents.[1][2] These compounds have shown excellent potency against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains.[1][2][3] A standout from this class is Telacebec (Q203), a clinical candidate that targets the QcrB subunit of the cytochrome bc1:aa3 supercomplex, a crucial component of mycobacterial respiration.[3][4][5] The extensive SAR studies have provided valuable insights into the structural requirements for optimal activity.

Core Structure-Activity Relationship Insights

The core SAR of imidazo[1,2-a]pyridine-3-carboxamides can be summarized by modifications at three key positions: the imidazo[1,2-a]pyridine core, the linker, and the terminal phenyl ring of the carboxamide side chain.

Imidazo[1,2-a]pyridine Core Substitutions:

The substitution pattern on the bicyclic imidazo[1,2-a]pyridine ring significantly impacts the antitubercular potency.

  • Methyl Groups at C2 and C7: The presence of methyl groups at the C2 and C7 positions of the imidazo[1,2-a]pyridine core is a common feature in many potent analogs, suggesting their importance for activity.[1][3]

  • Bridgehead Nitrogen: The bridgehead nitrogen atom of the imidazo[1,2-a]pyridine ring is considered essential for maintaining biological activity.[3][4]

  • Alternative Cores: While the 2,7-dimethylimidazo[1,2-a]pyridine is well-established, exploration of alternative cores like imidazo[1,2-a]pyrimidine has also been undertaken. For instance, a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide was synthesized and evaluated alongside its pyridine counterparts.[1][2]

The Carboxamide Linker:

The nature of the amide linker at the C3 position is critical for potent activity.

  • Benzylic Position: SAR studies have indicated that the benzylic position in the N-substituted side chain of the 3-carboxamide is important for antitubercular activity.[1] Analogs derived from aniline, lacking this benzylic carbon, were found to be significantly less active.[1]

  • Phenoxyethyl Linker: A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has been designed, with several compounds exhibiting excellent in vitro inhibitory activity in the nanomolar range against both drug-sensitive and drug-resistant Mtb strains.[3][6]

Terminal Phenyl Ring Substitutions:

Modifications on the terminal phenyl ring of the carboxamide side chain have been extensively explored to optimize potency and pharmacokinetic properties.

  • Electron-donating and Withdrawing Groups: Both electron-donating and electron-withdrawing groups on the phenyl ring have been shown to influence activity. For example, compounds with 4-chloro or 3,4-dichloro substitutions on the benzylamide demonstrated potent activity.[1] Similarly, N-[2-(phenylamino)ethyl] derivatives with an electron-donating group on the benzene ring were identified as a potent scaffold.[7]

  • Lipophilicity: Increased lipophilicity of the terminal biaryl ethers has been correlated with nanomolar potency.[3]

  • Halogen Substitution: The presence of a halogen atom, such as bromine, at the para position of the phenoxy ring in N-(2-phenoxyethyl) derivatives has been associated with good activity and favorable pharmacokinetic profiles.[3]

Comparative Activity Data

The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative Imidazo[1,2-a]pyridine-3-carboxamides against various Mtb strains and a mammalian cell line.

Table 1: In Vitro Antitubercular Activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides

CompoundR Group (at 3-carboxamide)MIC H37Rv (µM)MIC MDR-TB (µM)MIC XDR-TB (µM)IC50 VERO cells (µM)
1 Benzyl0.4 - 1.90.07 - 2.20.07 - 0.14>128
2 4-Methoxybenzyl≤1-->128
3 4-Methylbenzyl≤1-->128
4 4-Chlorobenzyl≤1-->128
5 3,4-Dichlorobenzyl≤1-->128
6 2-Methoxybenzyl≤1-->128
7 3-Methoxybenzyl≤1-->128
8 Phenyl>128-->128
9 (pyrimidine) Benzyl≤1-->128

Data synthesized from multiple sources.[1][3]

Table 2: In Vitro Activity of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides

CompoundR Group (on phenoxy ring)MIC H37Rv (µM)
10 H0.069 - 0.174
11 4-Br0.069 - 0.174
12 4-Cl0.069 - 0.174
13 4-F0.069 - 0.174
14 4-CH30.069 - 0.174
15 4-OCH30.069 - 0.174
16 2,4-diCl0.069 - 0.174

Data synthesized from multiple sources.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Imidazo[1,2-a]pyridine-3-carboxamides.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A general synthetic route involves a three-step process:[1]

  • Cyclization: Reaction of a substituted 2-aminopyridine (e.g., 2-amino-4-picoline) with an ethyl 2-chloroacetoacetate derivative in a suitable solvent like DME under reflux to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate.

  • Saponification: Hydrolysis of the resulting ester using a base such as lithium hydroxide in ethanol, followed by acidification to yield the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like acetonitrile to afford the final imidazo[1,2-a]pyridine-3-carboxamide.

G cluster_synthesis General Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Cyclization Ethyl_imidazo_carboxylate Ethyl_imidazo_carboxylate Cyclization->Ethyl_imidazo_carboxylate Saponification Saponification Ethyl_imidazo_carboxylate->Saponification Imidazo_carboxylic_acid Imidazo_carboxylic_acid Saponification->Imidazo_carboxylic_acid Amide_Coupling Amide_Coupling Imidazo_carboxylic_acid->Amide_Coupling Amine Amine Amine->Amide_Coupling Final_Product Imidazo[1,2-a]pyridine-3-carboxamide Amide_Coupling->Final_Product

Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamides.

In Vitro Antituberculosis Activity Assay

The minimum inhibitory concentration (MIC) is determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Setup: In a 96-well microplate, serial dilutions of the compounds are prepared in Middlebrook 7H12 broth.

  • Inoculation: A culture of M. tuberculosis H37Rv (or other strains) is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Reading: Alamar Blue solution is added to each well, and the plates are re-incubated. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) against a mammalian cell line (e.g., VERO, African green monkey kidney cells) is determined to assess the selectivity of the compounds.

  • Cell Seeding: VERO cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or resazurin assay. The absorbance is measured, and the IC50 value is calculated as the compound concentration that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathway

Imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), exert their antitubercular effect by inhibiting the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in M. tuberculosis. This inhibition disrupts the proton motive force across the bacterial inner membrane, which is essential for ATP synthesis. The disruption of energy metabolism ultimately leads to bacterial cell death.

G cluster_moa Mechanism of Action Imidazo_carboxamide Imidazo[1,2-a]pyridine -3-carboxamide QcrB QcrB Subunit of Cytochrome bc1 Complex Imidazo_carboxamide->QcrB Inhibits ETC Electron Transport Chain Imidazo_carboxamide->ETC Disrupts QcrB->ETC Part of PMF Proton Motive Force ETC->PMF Generates ATP_Production ATP Production ETC->ATP_Production Inhibition Leads to Reduced ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion Leads to

Caption: Signaling pathway illustrating the mechanism of action.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a validated and highly promising starting point for the development of new antitubercular drugs. The extensive SAR data available provides a clear roadmap for designing novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this area could focus on further optimization to enhance in vivo efficacy, reduce potential off-target effects, and explore combinations with other antitubercular agents to combat the emergence of drug resistance. The continued exploration of this chemical space is crucial in the global fight against tuberculosis.

References

A Comparative In Vitro Evaluation of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of the in vitro performance of various ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives, focusing on their anticancer and antimicrobial potential. The data presented is collated from recent studies to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Anticancer Activity

This compound derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, highlighting their potency and selectivity.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDR1R2MCF-7 (Breast)A549 (Lung)HCC827 (Lung)Reference
10e H6-(4-((3-Methylbenzyl)amino)quinazolin-6-yl)--<0.5[2]
10h H6-(4-((Pyridin-2-ylmethyl)amino)quinazolin-6-yl)--<0.5[2]
13k H6-(4-((3-ethynylphenyl)amino)quinazolin-6-yl)0.430.210.09[2]
IP-5 -----[3]
HCC1937 (Breast) 45
IP-6 -----[3]
HCC1937 (Breast) 47.7
IP-7 -----[3]
HCC1937 (Breast) 79.6

Note: "-" indicates data not available. The structures of IP-5, IP-6, and IP-7 were not detailed with specific substitutions in the provided reference.

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has also been a subject of significant research. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected azo-based imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Table 2: In Vitro Antimicrobial Activity of Azo-Based Imidazo[1,2-a]pyridine Derivatives (MIC in mg/mL)

Compound IDR (at position 2)E. coliK. pneumoniaeP. aeruginosaS. aureusE. coli CTXM (Resistant)K. pneumoniae NDM (Resistant)Reference
4a Phenyl>1.0>1.0>1.0>1.0>1.0>1.0[4]
4c 4-Chlorophenyl>1.0>1.0>1.0>1.0>1.0>1.0[4]
4d 4-Chlorophenyl (7-methyl)>1.0>1.0>1.0>1.0>1.0>1.0[4]
4e -0.51.01.00.50.50.7[4]

Note: The specific structure of the 'R' group for compound 4e was not specified in the provided reference.

Experimental Protocols

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4,000-5,000 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[5]

This assay assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: A low density of cells (e.g., 600 cells/well) is seeded in a 6-well plate.[6]

  • Treatment: After 24 hours, cells are treated with the test compounds for an extended period (e.g., 10 days).[6]

  • Fixation and Staining: Colonies are fixed with 4% paraformaldehyde and stained with crystal violet.[6]

  • Quantification: The number of colonies is counted to determine the long-term effect of the compound on cell proliferation.

Antimicrobial Activity Assay

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for the specific bacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate a general experimental workflow for anticancer drug screening and a key signaling pathway often modulated by imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_invitro In Vitro Screening start Start: Synthesized Derivatives assay1 Primary Screening (e.g., MTT Assay) start->assay1 decision1 Active? assay1->decision1 assay2 Secondary Screening (e.g., Colony Formation, Apoptosis Assay) decision1->assay2 Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? assay2->decision2 lead_id Lead Identification decision2->lead_id Yes not_potent Not Potent/Selective decision2->not_potent No

Caption: General experimental workflow for anticancer screening.

PI3K_AKT_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent research highlights the significant potential of Imidazo[1,2-a]pyridine analogs as versatile scaffolds in drug discovery, with promising activity against a range of therapeutic targets. This comparative guide synthesizes findings from multiple docking studies, providing a clear overview of their binding affinities, experimental protocols, and interactions with key signaling pathways. The data presented underscores the importance of this heterocyclic core in the development of novel inhibitors for kinases, cancer-related proteins, and antitubercular agents.

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of several commercially available drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[2][3] Molecular docking studies have been instrumental in elucidating the binding modes of these analogs and guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

Molecular docking simulations have been widely employed to predict the binding affinity and interaction patterns of Imidazo[1,2-a]pyridine derivatives with various biological targets. The following table summarizes key quantitative data from several noteworthy studies, offering a comparative perspective on their potential as therapeutic agents.

Compound ID/SeriesTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesBiological Activity (IC50/MIC)Reference
Compound COxidoreductaseNot Specified-9.207His 222, Tyr 216, Lys 270Anticancer (MCF7, PC3)[4][5]
Compound I-11KRAS G12CNot SpecifiedNot SpecifiedNot SpecifiedPotent anticancer agent[2]
Imidazo[1,2-a]pyridine-2-carboxamides (5a-q)Enoyl-Acyl Carrier Protein Reductase (InhA)Not SpecifiedNot SpecifiedNot SpecifiedAntitubercular (M. tuberculosis H37Rv)[6]
Indolo-imidazo[1,2-a]pyridine derivativesCytochrome B (QcrB)Not SpecifiedSimilar to Q203Leu174, Pro306, Ser304, Leu180, Glu314, Thr313Antitubercular[7]
Compound 4cCLK1Not SpecifiedNot SpecifiedNot Specified0.7 µM[8]
Compound 4cDYRK1ANot SpecifiedNot SpecifiedNot Specified2.6 µM[8]
Phenothiazine-imidazo[1,2-a]pyridine hybridsMARK4Not SpecifiedNot SpecifiedNot SpecifiedMARK4 inhibitory potential[9]
Hybrid HB7Human LTA4H3U9W-11.237Not SpecifiedAntioxidant[10]
Azo-linked imidazo[1,2-a]pyridines (4b)GyrBNot Specified-10.4Not SpecifiedAntibacterial[11]

Experimental Protocols for Docking Studies

The accuracy and reliability of docking studies are highly dependent on the methodologies employed. The reviewed studies utilized various software and protocols to predict the binding of Imidazo[1,2-a]pyridine analogs.

A common workflow for these docking studies involves several key steps:

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Retrieval, Water Removal, Hydrogen Addition) grid Grid Box Generation (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid->docking scoring Scoring and Ranking (Binding Energy/Score Calculation) docking->scoring visual Visualization and Interaction Analysis scoring->visual

Caption: A generalized workflow for molecular docking studies.
Protein and Ligand Preparation

The three-dimensional coordinates of the target proteins were typically obtained from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.[8] Standard preparation procedures involved the removal of water molecules, the addition of polar hydrogens, and the assignment of charges.[8] The Imidazo[1,2-a]pyridine analog structures were sketched in 2D and converted to 3D structures, followed by energy minimization using appropriate force fields.

Docking and Scoring

Software such as AutoDock and Glide were frequently used to perform the docking calculations.[8][12] The active site was defined by generating a grid box around the co-crystallized ligand or key catalytic residues. For instance, in the docking study against the cytochrome B (QcrB) subunit, the grid was centered around interacting residues like Leu174, Pro306, and Thr313.[7] The Lamarckian genetic algorithm is a commonly employed search algorithm in AutoDock.[13] The final docked poses were then scored based on their binding energy or docking score, with the lowest energy conformations considered the most favorable.

Involvement in Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate critical signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for elucidating their mechanism of action.

STAT3/NF-κB Signaling Pathway

Certain Imidazo[1,2-a]pyridine derivatives, in combination with curcumin, have been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[13] This pathway is a key regulator of inflammation and cell survival.

G Imidazo[1,2-a]pyridine\nAnalog Imidazo[1,2-a]pyridine Analog STAT3 STAT3 Imidazo[1,2-a]pyridine\nAnalog->STAT3 inhibits NF-κB NF-κB Imidazo[1,2-a]pyridine\nAnalog->NF-κB inhibits iNOS iNOS STAT3->iNOS activates COX-2 COX-2 STAT3->COX-2 activates NF-κB->iNOS activates NF-κB->COX-2 activates Inflammation Inflammation iNOS->Inflammation COX-2->Inflammation

Caption: Inhibition of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine analogs.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Novel Imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][14]

G Imidazo[1,2-a]pyridine\nAnalog Imidazo[1,2-a]pyridine Analog PI3K PI3K Imidazo[1,2-a]pyridine\nAnalog->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation

References

Pharmacokinetic Profiling of Imidazo[1,2-a]pyridine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative pharmacokinetic profiling of promising imidazo[1,2-a]pyridine-based drug candidates in the therapeutic areas of tuberculosis and oncology. The data presented herein, supported by detailed experimental protocols, aims to offer an objective comparison with relevant alternative therapies, facilitating informed decisions in drug development.

Anti-Tuberculosis Drug Candidates

Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. A key target for this class of compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of selected imidazo[1,2-a]pyridine-based anti-tuberculosis candidates and their comparators following oral (PO) and intravenous (IV) administration in preclinical species.

CompoundSpeciesDose (mg/kg) & RouteAUC (ng·h/mL)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Reference
Imidazo[1,2-a]pyridines
Compound 13Mouse3 PO41118143.135.8[1]
Mouse1 IV----[1]
Compound 18Mouse3 PO3850-13.231.1[1]
Mouse1 IV----[1]
Q203 (Telacebec)Mouse10 PO---90.7[2]
Comparators
Pretomanid (PA-824)Mouse100 PO46637---[3]
RifampicinMouse10 PO-~3500~12-[4][5]
IsoniazidRat20 PO--~1.34-[6][7]

Data for TB47 and ND-11543 was not available in a comparable format in the reviewed literature.

Mechanism of Action: QcrB Inhibition

The primary mechanism of action for many anti-tubercular imidazo[1,2-a]pyridines, such as Q203, involves the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain. Specifically, these compounds target the QcrB subunit, disrupting the electron flow and inhibiting ATP synthesis, which is vital for the survival of Mycobacterium tuberculosis.

QcrB_Inhibition cluster_ETC Mycobacterium tuberculosis Electron Transport Chain cluster_DrugAction Drug Action Complex_I Complex I (NADH Dehydrogenase) Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP generates Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Q203) QcrB QcrB subunit Imidazopyridine->QcrB binds to QcrB->Menaquinone blocks e- transfer QcrB->Complex_III

Caption: Inhibition of the M. tuberculosis respiratory chain by Imidazo[1,2-a]pyridines.

Anti-Cancer Drug Candidates

Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in various cancers.

Comparative Pharmacokinetic Data

The following table provides a summary of the in vivo pharmacokinetic parameters for selected imidazo[1,2-a]pyridine-based anti-cancer candidates and their comparators.

CompoundSpeciesDose (mg/kg) & RouteAUC (ng·h/mL)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Reference
Imidazo[1,2-a]pyridines
Compound 11Rat10 POPoor---
Compound 28Rat10 PO----
Comparators
ImatinibRat30 PO~14511~10810->90
SunitinibMouse~42 PO--~1.2-[4]
Mechanism of Action: PDGFR Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine-based anti-cancer agents can inhibit the PDGFR signaling pathway. Upon binding of PDGF ligands, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis. Inhibition of PDGFR blocks these oncogenic signals.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGF Receptor (PDGFR) RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K PDGF PDGF (Ligand) PDGF->PDGFR binds & activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PDGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: PDGFR signaling pathway and its inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an imidazo[1,2-a]pyridine-based drug candidate following oral (PO) and intravenous (IV) administration in mice or rats.

Materials:

  • Test compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice or Sprague-Dawley rats

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.

  • Dosing Formulation: The test compound is formulated in the vehicle to the desired concentration for PO and IV administration.

  • Dosing:

    • PO Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

    • IV Group: A single dose (e.g., 1 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approx. 50-100 µL) are collected from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, t1/2, bioavailability) are calculated using non-compartmental analysis software.

In Vitro Permeability Assay (MDR1-MDCK)

Objective: To assess the potential of a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDR1-MDCK cell line

  • Transwell plates

  • Cell culture medium and reagents

  • Test compound and control compounds (e.g., a known P-gp substrate like prazosin)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: MDR1-MDCK cells are seeded onto the apical side of the Transwell inserts and cultured to form a confluent monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • A-to-B (Apical to Basolateral): The test compound is added to the apical chamber, and samples are taken from the basolateral chamber at specific time points.

    • B-to-A (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.

In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)

Objective: To evaluate the in vitro metabolic stability of a compound in the presence of mouse liver microsomes.

Materials:

  • Mouse liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (e.g., a compound with known metabolic stability)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: The test compound is incubated with mouse liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

References

Safety Operating Guide

Proper Disposal of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Ethyl imidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound, requires careful handling and disposal in accordance with hazardous waste regulations. Due to its chemical structure, which includes both pyridine and imidazole moieties, it should be treated as a hazardous chemical waste.[1][2] Proper disposal is crucial to ensure personnel safety and environmental protection.

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local, state, and federal regulations must be followed.[1] Never dispose of this chemical down the drain or in regular trash.[3]

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber, Viton®)To prevent skin contact and absorption.[1][3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][4]

In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[1][3] For large spills, immediately contact your institution's EHS department.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams.[5] Specifically, store it separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6]

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container must be compatible with the chemical; glass or high-density polyethylene are generally suitable.[3]

  • The label must clearly identify the contents as "Hazardous Waste" and list all chemical constituents, including "this compound."[5]

  • Indicate the associated hazards on the label (e.g., Flammable, Toxic, Irritant).[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][7]

  • Ensure secondary containment is used for liquid waste to prevent spills.[5]

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[5]

4. Disposal Request:

  • Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS or hazardous waste disposal service.[5] Do not attempt to transport the waste yourself.

5. Empty Container Disposal:

  • A container that held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[7][8][9]

  • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After triple-rinsing and air-drying in a fume hood, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Waste Generation (this compound) is_solid_or_liquid Is the waste solid, liquid, or contaminated material? start->is_solid_or_liquid is_empty_container Is it an empty container? start->is_empty_container No collect_hw Collect in a labeled hazardous waste container. is_solid_or_liquid->collect_hw Yes triple_rinse Triple-rinse with a suitable solvent. is_empty_container->triple_rinse Yes end End is_empty_container->end No segregate Segregate from incompatible materials. collect_hw->segregate store Store in a designated satellite accumulation area with secondary containment. segregate->store request_pickup Request pickup from EHS for hazardous waste disposal. store->request_pickup request_pickup->end collect_rinsate Collect first (and subsequent) rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container in appropriate non-hazardous waste or recycling. deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

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